Retigeranic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40184-98-3 |
|---|---|
Molecular Formula |
C25H38O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(1S,2S,5S,6R,13S,14S,17R)-2,6,17-trimethyl-14-propan-2-ylpentacyclo[9.7.0.02,9.05,9.013,17]octadec-10-ene-10-carboxylic acid |
InChI |
InChI=1S/C25H38O2/c1-14(2)16-7-9-23(4)13-20-17(12-19(16)23)21(22(26)27)25-11-6-15(3)18(25)8-10-24(20,25)5/h14-16,18-20H,6-13H2,1-5H3,(H,26,27)/t15-,16+,18+,19+,20+,23-,24+,25?/m1/s1 |
InChI Key |
GTPDAZPJWLNUDK-UZQQHGMGSA-N |
Isomeric SMILES |
C[C@@H]1CCC23[C@H]1CC[C@]2([C@H]4C[C@]5(CC[C@H]([C@@H]5CC4=C3C(=O)O)C(C)C)C)C |
Canonical SMILES |
CC1CCC23C1CCC2(C4CC5(CCC(C5CC4=C3C(=O)O)C(C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Sesterterpene: A Technical Guide to the Discovery and Isolation of Retigeranic Acid from Lobaria retigera
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retigeranic acid, a complex pentacyclic sesterterpenoid, stands as a molecule of significant interest in the field of natural product chemistry and drug discovery. First isolated from the lichen Lobaria retigera, its intricate carbon skeleton and potential biological activities have captivated chemists and pharmacologists alike.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and current understanding of this compound, with a focus on the core methodologies and data relevant to researchers in the field. While the initial discovery dates back several decades, the primary focus of subsequent research has been on its total synthesis, leaving a notable gap in the detailed public record of its natural extraction and biological characterization. This document aims to consolidate the available information and present it in a structured format, inclusive of detailed, albeit generalized, experimental protocols and mandatory visualizations to facilitate a deeper understanding of this unique natural product.
Discovery and Source
This compound was first identified as a constituent of the lichen genus Lobaria, specifically from the species Lobaria retigera.[1][2] Lichens of the Lobaria genus are known to produce a diverse array of secondary metabolites, some of which possess interesting biological properties. The initial reports from the early 1970s detailed the isolation and structural elucidation of Retigeranic acids A and B from these lichens.[1] The unique sesterterpene backbone, characterized by a complex fused ring system, immediately distinguished it from other natural products and spurred interest in its chemical synthesis.[2]
Experimental Protocols: Extraction and Isolation of this compound
1. Collection and Preparation of Lichen Material:
-
Collect fresh and healthy thalli of Lobaria retigera.
-
Clean the lichen material to remove any debris, such as soil, bark, and other plant matter.
-
Air-dry the cleaned lichen material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried lichen material into a coarse powder to increase the surface area for solvent extraction.
2. Solvent Extraction:
-
Pack the powdered lichen material into a Soxhlet apparatus.
-
Perform sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by diethyl ether, and then acetone (B3395972) or methanol (B129727). This compound, being an acidic compound, is typically extracted in the more polar fractions.
-
Alternatively, macerate the powdered lichen material in a suitable solvent (e.g., acetone or methanol) at room temperature with constant agitation for a period of 48-72 hours. Repeat the extraction process three times with fresh solvent.
-
Combine the respective solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts.
3. Acid-Base Partitioning:
-
Dissolve the crude acetone or methanol extract in a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic this compound will react with the base and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and acidify it with dilute hydrochloric acid (HCl) to a pH of approximately 2-3. This will precipitate the crude this compound.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate.
-
Wash the organic layer with distilled water until neutral, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent to yield the crude acidic fraction containing this compound.
4. Chromatographic Purification:
-
Subject the crude acidic fraction to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or acetone.
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with an appropriate staining reagent (e.g., iodine vapor or a ceric sulfate spray followed by heating).
-
Pool the fractions containing the compound of interest.
-
Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.
5. Crystallization:
-
Crystallize the purified this compound from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure crystals.
Experimental Workflow Diagram
Caption: Generalized workflow for the extraction and isolation of this compound.
Quantitative Data
Specific quantitative data regarding the yield and purity of this compound from its natural source, Lobaria retigera, is not extensively reported in the available literature. The majority of modern research has focused on achieving its total synthesis, with reported yields pertaining to these synthetic routes. For researchers interested in natural product isolation, the lack of this data presents a challenge and an opportunity for further investigation.
| Parameter | Value | Source |
| Extraction Yield | Not explicitly reported in recent literature. | - |
| Purity | Not explicitly reported in recent literature. | - |
Biological Activities and Signaling Pathways
The biological activities of purified this compound have not been extensively studied. However, crude extracts of Lobaria retigera have been reported to possess various biological activities, including antimicrobial and antioxidant properties. It is plausible that this compound contributes to these activities. Given the structural complexity and the presence of a carboxylic acid functional group, it is hypothesized that this compound may exhibit anti-inflammatory and anticancer properties.
Potential Anti-Inflammatory and Anticancer Signaling Pathways
Many natural products with acidic functionalities and complex ring structures are known to modulate key signaling pathways involved in inflammation and cancer. Two such pathways that represent potential targets for this compound are the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and other inflammatory mediators. Inhibition of this pathway is a key target for anti-inflammatory drug development.
NF-κB Signaling Pathway Diagram
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.
PI3K/Akt Signaling Pathway Diagram
References
Retigeranic Acid: A Comprehensive Technical Guide on the Pentacyclic Sesterterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retigeranic acid, a structurally complex pentacyclic sesterterpenoid, represents a fascinating and challenging target for synthetic chemists. First isolated from the lichen Lobaria retigera, its unique 5-6-5-5-5 fused ring system has prompted the development of numerous innovative synthetic strategies. This technical guide provides an in-depth overview of this compound, focusing on its chemical synthesis. It details the experimental protocols of key total syntheses, presents comparative data in structured tables, and utilizes visualizations to elucidate complex synthetic pathways. While the biological activity of this compound remains largely unexplored, this document serves as a comprehensive resource for researchers interested in the chemistry of this intricate natural product and its potential for future drug discovery and development.
Introduction
This compound is a pentacyclic sesterterpenoid natural product first isolated from the Himalayan lichen Lobaria retigera.[1][2] It is characterized by a unique and highly congested 5/6/5/5/5 fused pentacyclic carbon skeleton.[1] The complex architecture of this compound, featuring multiple stereocenters and a challenging ring system, has made it a prominent target for total synthesis, serving as a benchmark for the development of new synthetic methodologies. This guide provides a detailed examination of the synthetic approaches toward this compound, offering valuable insights for researchers in natural product synthesis and medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is C₂₅H₃₆O₂. Its structure consists of a fused pentacyclic system with a carboxylic acid functional group. The intricate arrangement of its five rings and multiple chiral centers contributes to its synthetic challenge and potential for unique biological interactions.
Total Synthesis of this compound
The total synthesis of this compound has been a significant endeavor in the field of organic chemistry, with several research groups developing distinct and innovative strategies. These syntheses have not only provided access to this complex natural product but have also pushed the boundaries of synthetic methodology. Below is a summary and comparison of some of the key total syntheses.
Overview of Synthetic Strategies
A number of successful total syntheses of this compound have been reported, each employing a unique approach to construct the formidable pentacyclic framework. These strategies often involve elegant cascade reactions, strategic bond formations, and precise stereochemical control.
| Principal Investigator | Year | Key Reactions | Starting Material(s) | Number of Steps | Overall Yield |
| E. J. Corey | 1985 | Diels-Alder reaction, [2+2] cycloaddition, ring contraction | Melonal | 27 (linear) | Not Reported |
| Tomas Hudlicky | 1988 | [2+3] annulation, Diels-Alder reaction | (+)-pulegone | 15 (linear) | Not Reported |
| Paul A. Wender | 1990 | Arene-alkene photocycloaddition, Diels-Alder reaction | Not Specified | 23 (in 3 parts) | Not Reported |
| Hanfeng Ding | 2023 | Reductive skeletal rearrangement, ODI-[5+2] cycloaddition/pinacol rearrangement | Commercially available chiral aldehyde | 15 | 5.1% |
| Xiaoming Chen & Shao-Hua Wang | 2023 | H-atom transfer cyclization, Conia cyclization | pulegone | Not Specified | Not Reported |
Key Synthetic Pathways and Visualizations
The following diagrams illustrate the logical flow of several key total syntheses of this compound, highlighting the strategic bond formations and transformations of key intermediates.
3.2.1. The Corey Synthesis (1985)
The first total synthesis of (±)-retigeranic acid was accomplished by E.J. Corey and his group. A key feature of this synthesis is a Diels-Alder reaction to construct a key tricyclic intermediate, followed by a [2+2] cycloaddition and subsequent ring expansion and contraction to form the pentacyclic core.
References
Spectroscopic and Biological Insights into Retigeranic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Retigeranic acid, a complex sesterterpenoid natural product. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. Additionally, a logical diagram illustrating a key biological activity of a related compound is provided to inspire further investigation into the therapeutic potential of this molecular scaffold.
Spectroscopic Data of a Key Intermediate in the Synthesis of (-)-Retigeranic Acid A
The following tables summarize the quantitative spectroscopic data for a key intermediate compound in the synthesis of (-)-Retigeranic Acid A, as reported by Wang, X., et al.[1]. This data is crucial for the structural elucidation and characterization of this complex molecule.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR (500 MHz, CDCl₃) data for a key intermediate in the synthesis of (-)-Retigeranic Acid A.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 5.34 | s | |
| 4.28-4.19 | m | |
| 3.54 | dd | 9.4, 8.1 |
| 2.45 | dddd | 15.2, 12.3, 5.6, 2.8 |
| 2.15-1.97 | m | |
| 1.86 | dddd | 12.9, 9.6, 8.0, 3.3 |
| 1.72 | dt | 13.0, 3.5 |
| 1.69-1.51 | m | |
| 1.48 | s | |
| 1.25 | td | 13.9, 2.8 |
| 0.98 | s | |
| 0.88 | s | |
| 0.02 | s |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR (125 MHz, CDCl₃) data for a key intermediate in the synthesis of (-)-Retigeranic Acid A.[1]
| Chemical Shift (δ) ppm |
| 149.2 |
| 122.8 |
| 81.5 |
| 68.9 |
| 44.3 |
| 34.4 |
| 29.9 |
| 29.8 |
| 25.9 |
| 25.8 |
| 18.2 |
| 16.9 |
| -4.3 |
| -4.7 |
Infrared (IR) Spectroscopic Data
Table 3: IR (KBr) data for a key intermediate in the synthesis of (-)-Retigeranic Acid A.[1]
| Wavenumber (cm⁻¹) |
| 3384 |
| 2956 |
| 2857 |
| 1684 |
| 1653 |
| 1559 |
| 1506 |
| 1472 |
| 1375 |
| 1363 |
| 1257 |
| 1140 |
| 1106 |
| 1005 |
| 980 |
| 908 |
| 878 |
| 774 |
| 668 |
High-Resolution Mass Spectrometry (HRMS) Data
Table 4: HRMS (ESI-Q-TOF) data for a key intermediate in the synthesis of (-)-Retigeranic Acid A.[1]
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 305.1907 | 305.1899 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data, based on standard practices in natural product characterization.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[1] For ¹H NMR, coupling constants (J) are reported in Hertz (Hz).[1]
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.[1]
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectra were obtained using an electrospray ionization-quadrupole-time of flight (ESI-Q-TOF) mass spectrometer.[1]
Biological Activity and Potential Therapeutic Pathways
While specific signaling pathway data for this compound is not extensively documented, related sesterterpenoids have shown interesting biological activities. For instance, a study on gracilisoids, a class of plant sesterterpenoids, revealed their immunosuppressive effects on T-cells.[2] This suggests a potential avenue of investigation for this compound's mechanism of action.
The following diagram illustrates a simplified logical workflow for investigating the potential immunosuppressive activity of this compound A, based on the findings for related compounds.
Caption: Logical workflow for investigating the immunosuppressive potential of this compound A.
References
The intricate biosynthetic pathway to the retigeranic acid core structure is a subject of significant interest for researchers in natural product chemistry and drug development. This technical guide provides an in-depth overview of the biosynthesis, focusing on the key enzymatic steps, reaction mechanisms, and experimental methodologies used to elucidate this complex process.
Introduction to Retigeranic Acid
This compound is a sesterterpenoid, a C25 isoprenoid, characterized by a unique and complex pentacyclic ring system. First isolated from the lichen Lobaria retigera, its intricate architecture has made it a challenging target for total synthesis and an intriguing subject for biosynthetic studies. The core structure's potential for biological activity drives the need for a deeper understanding of its natural production.
The Biosynthetic Pathway to the this compound Core
The biosynthesis of the this compound core begins with the universal precursors of all terpenes: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Formation of the Sesterterpene Precursor
IPP and DMAPP are condensed in a head-to-tail fashion by a prenyltransferase (PT), specifically a geranylfarnesyl pyrophosphate synthase (GFPPS), to form the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP).
Cyclization Cascade to the Pentacyclic Core
The crucial step in the formation of the this compound core is the intricate cyclization of GFPP, catalyzed by a sesterterpene synthase (sTPS). While the specific enzyme from Lobaria retigera has not been characterized, a homologous enzyme from Arabidopsis thaliana, AtTPS19, has been identified to produce (-)-retigeranin B, a compound possessing the same core structure as this compound.[1]
Computational studies, specifically Density Functional Theory (DFT) calculations, have shed light on the plausible reaction mechanism.[2] The proposed pathway, termed Route 2, involves a series of carbocation-mediated cyclizations and rearrangements, with a specific ring-closure sequence of A → E → B → C/D.[2] This pathway is energetically favored and leads to the correct stereochemistry of the final product.
Signaling Pathway of this compound Core Biosynthesis ```dot digraph "this compound Core Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.5];
IPP [label="Isopentenyl Pyrophosphate (IPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAPP [label="Dimethylallyl Pyrophosphate (DMAPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; GFPP [label="Geranylfarnesyl Pyrophosphate (GFPP)", fillcolor="#FBBC05", fontcolor="#202124"]; Carbocation_Cascade [label="Carbocation Cascade\n(Cyclizations & Rearrangements)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Retigeranic_Core [label="this compound Core", fillcolor="#34A853", fontcolor="#FFFFFF"];
GFPPS [label="GFPPS", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sTPS [label="Sesterterpene\nSynthase (sTPS)\n(e.g., AtTPS19)", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
{rank=same; IPP; DMAPP} -> GFPPS; GFPPS -> GFPP; GFPP -> sTPS; sTPS -> Carbocation_Cascade; Carbocation_Cascade -> Retigeranic_Core; }
Caption: Workflow for heterologous expression and purification of AtTPS19.
In Vitro Enzymatic Assay
Objective: To determine the enzymatic activity of the purified sesterterpene synthase and identify the reaction products.
Protocol:
-
Reaction Mixture: The standard assay mixture (1 mL) contains 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM DTT, and 50 µM of the substrate GFPP.
-
Enzyme Addition: The reaction is initiated by the addition of 5-10 µg of the purified AtTPS19 enzyme.
-
Incubation: The reaction mixture is incubated at 30°C for 2-4 hours.
-
Product Extraction: The reaction is stopped by the addition of 1 mL of hexane (B92381). The mixture is vortexed vigorously for 1 minute and then centrifuged (2000 x g, 5 min) to separate the phases. The upper hexane layer containing the terpene products is carefully collected.
-
Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Product Identification and Quantification by GC-MS
Objective: To identify and quantify the sesterterpene products from the enzymatic assay.
Protocol:
-
GC-MS System: An Agilent 7890B GC coupled to a 5977A mass spectrometer is typically used.
-
Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating sesterterpenes.
-
GC Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Start at 80°C, hold for 2 min, ramp to 280°C at a rate of 10°C/min, and hold for 5 min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Electron ionization (EI) at 70 eV.
-
Mass scan range: m/z 40-500.
-
-
Identification: The product, (-)-retigeranin B, is identified by comparing its mass spectrum and retention time with those of an authentic standard or by detailed NMR analysis of a larger scale reaction.
-
Quantification: Quantification can be performed by generating a standard curve with an authentic standard of (-)-retigeranin B. The peak area of the product in the sample is then used to determine its concentration.
Quantitative Data
Currently, there is a lack of published, detailed quantitative data for the biosynthesis of the this compound core, such as specific enzyme kinetics (Km, kcat, Vmax) for the sesterterpene synthase. The primary focus of the initial characterization was the identification of the enzyme and its product. Future research will likely focus on these quantitative aspects to better understand the efficiency and regulation of this biosynthetic pathway.
| Parameter | Value | Reference |
| Enzyme | AtTPS19 (from Arabidopsis thaliana) | Shao et al., 2017 [1] |
| Substrate | Geranylfarnesyl Pyrophosphate (GFPP) | Shao et al., 2017 [1] |
| Product | (-)-Retigeranin B | Shao et al., 2017 [1] |
| Km | Not Reported | - |
| kcat | Not Reported | - |
| Vmax | Not Reported | - |
| Specific Activity | Not Reported | - |
| Yield | Not Reported | - |
Conclusion
The biosynthesis of the this compound core structure is a remarkable example of the complex chemical transformations that can be achieved by a single enzyme. The identification and functional characterization of the sesterterpene synthase AtTPS19 has provided a foundational understanding of this pathway. The detailed experimental protocols provided herein will enable further research into the quantitative aspects of this biosynthesis, which is crucial for potential biotechnological applications, including the sustainable production of this and other complex sesterterpenoids for drug discovery and development. The logical relationship between the precursor, enzyme, and product is clear, and future work will undoubtedly focus on the finer details of the enzyme's catalytic mechanism and regulation.
Logical Relationship in this compound Core Biosynthesis
Caption: Logical flow from precursor to product in the biosynthesis.
References
A Technical Guide to the Stereochemistry and Absolute Configuration of Retigeranic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retigeranic acid, a pentacyclic sesterterpenoid isolated from the lichen Lobaria retigera, presents a formidable challenge in stereochemical assignment due to its complex, cage-like architecture featuring eight stereogenic centers. This technical guide provides a comprehensive overview of the elucidation of the stereochemistry and absolute configuration of this compound. It consolidates data from seminal works, including its initial isolation and characterization, and various total syntheses that have unequivocally confirmed its structure. This document details the experimental methodologies, presents key quantitative data in a structured format, and illustrates the logical workflow of its structural determination.
Introduction
This compound is a structurally unique natural product characterized by a pentacyclic carbon skeleton. The presence of eight stereocenters, including several quaternary carbons, has made it a significant target for total synthesis and a subject of extensive stereochemical investigation. The determination of its intricate three-dimensional structure has been a testament to the power of a combination of spectroscopic techniques, chemical correlation, and, ultimately, total synthesis. This guide will delve into the key findings that have established the definitive stereochemistry of this complex molecule.
The Molecular Structure of this compound
The IUPAC name for the naturally occurring (-)-Retigeranic acid is (1S,2S,5S,6R,13S,14S,17R)-2,6,17-trimethyl-14-propan-2-ylpentacyclo[9.7.0.0²,⁹.0⁵,⁹.0¹³,¹⁷]octadec-10-ene-10-carboxylic acid[1]. This nomenclature encapsulates the absolute configuration at each of its eight stereocenters.
The elucidation of this complex structure has been a multi-decade effort, beginning with its isolation and initial characterization by Shibata and co-workers, and culminating in several elegant total syntheses that have confirmed the relative and absolute stereochemistry.
Elucidation of the Absolute Configuration: A Logical Workflow
The determination of the absolute configuration of this compound was not a single discovery but rather a process of accumulating evidence from various experimental approaches. The logical flow of this process is illustrated in the diagram below.
Caption: Logical workflow for the stereochemical elucidation of this compound.
Quantitative Stereochemical Data
The following tables summarize the key quantitative data that have been instrumental in defining the stereochemistry of this compound.
Table 1: Chiroptical Data
| Compound | Specific Rotation ([α]D) | Solvent | Reference |
| Natural (-)-Retigeranic Acid A | -85.0 (c 0.5, CHCl₃) | Chloroform | Sun et al. (2023) |
| Synthetic (-)-Retigeranic Acid A | -84.5 (c 0.5, CHCl₃) | Chloroform | Sun et al. (2023) |
Table 2: X-ray Crystallographic Data for Key Synthetic Intermediates
| Compound | CCDC Number | Reference |
| Intermediate in Wang's synthesis | 2074440, 2074441 | Wang et al. (2021)[2] |
| Intermediates in Sun's synthesis | 2241055, 2241087-2241090 | Sun et al. (2023)[3] |
| Intermediates in Chen and Wang's synthesis | 2215086, 2215253, 2256882 | Chen & Wang et al. (2023)[4] |
Note: The CCDC (Cambridge Crystallographic Data Centre) numbers provide access to the full crystallographic data sets.
Experimental Protocols
The determination of the stereochemistry of this compound has relied on a variety of experimental techniques. The protocols for the most critical of these are detailed below.
X-ray Crystallography
The unambiguous determination of the relative and absolute stereochemistry of key synthetic intermediates was achieved through single-crystal X-ray diffraction analysis.
-
Crystal Growth: Crystals suitable for X-ray analysis were typically obtained by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: A suitable crystal was mounted on a diffractometer. Data were collected at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². The absolute configuration was determined by anomalous dispersion effects, typically by calculating the Flack parameter.
NMR Spectroscopy
While X-ray crystallography provides definitive solid-state structures, NMR spectroscopy is crucial for confirming the stereochemistry in solution and for comparing the synthetic product to the natural isolate.
-
1D and 2D NMR: A full suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY, were performed on the natural product and the synthetic samples.
-
NOESY/ROESY for Relative Stereochemistry: Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments were critical in establishing the spatial proximity of protons and thus the relative stereochemistry of the various stereocenters. Strong NOE/ROE correlations between specific protons provided evidence for their cis or trans relationships.
-
J-Coupling Analysis: The magnitudes of proton-proton coupling constants (³JHH) were used to determine dihedral angles based on the Karplus relationship, providing further insights into the conformation and relative stereochemistry of the fused ring system.
Chiroptical Methods
-
Optical Rotation: The specific rotation of the synthetic (-)-Retigeranic acid was compared to that of the natural product. A close match in the sign and magnitude of the specific rotation provided strong evidence for the correct enantiomer having been synthesized.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to compare the chiroptical properties of the synthetic and natural products, providing further confirmation of the absolute configuration.
Key Stereochemical Features and Synthetic Strategies
The total syntheses of this compound have been instrumental in confirming its stereostructure. Key challenges and strategies are outlined below:
-
The trans-fused Decalin System: The synthesis of the trans-fused A/B ring system was a significant hurdle. Various strategies, including intramolecular Diels-Alder reactions and radical cyclizations, have been employed to control the stereochemistry at the ring junction.[5]
-
The Triquinane Moiety: The construction of the C/D/E triquinane system with its multiple contiguous stereocenters required intricate synthetic planning. Pauson-Khand reactions and skeletal rearrangements have proven to be effective in assembling this complex substructure.[2][6]
-
Quaternary Stereocenters: The creation of the all-carbon quaternary stereocenters was another major challenge. Strategies such as stereoselective alkylations and intramolecular cyclizations have been successfully utilized.
The first racemic total synthesis by Corey in 1985 confirmed the relative stereochemistry of the molecule.[5] Subsequent enantioselective syntheses by Wender, Hudlicky, and more recently by Sun et al. and Wang et al., have unequivocally established the absolute configuration of the natural product as (-)-Retigeranic acid.[6][7][8][9]
Conclusion
The stereochemistry and absolute configuration of this compound have been rigorously established through a combination of spectroscopic analysis of the natural product and, most definitively, through multiple, elegant total syntheses. The data presented in this guide, including chiroptical measurements and crystallographic analysis of synthetic intermediates, provide a comprehensive and unambiguous picture of the complex three-dimensional structure of this fascinating sesterterpenoid. The methodologies employed in its structural elucidation serve as a case study in the power of modern organic chemistry to unravel the intricate architectures of complex natural products.
References
- 1. This compound | C25H38O2 | CID 170283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. modernsteroid.blogspot.com [modernsteroid.blogspot.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. synarchive.com [synarchive.com]
- 8. synarchive.com [synarchive.com]
- 9. A Synthetic Route to The Core Structure of (-)-Retigeranic Acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
Retigeranic Acid: A Comprehensive Technical Guide to its Potential as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retigeranic acid, a pentacyclic sesterterpenoid first isolated from the lichen Lobaria retigera, presents a formidable and intriguing scaffold for synthetic and medicinal chemistry.[1][2] Characterized by a complex, sterically congested architecture encompassing eight stereogenic centers, this natural product has garnered significant attention as a challenging target for total synthesis. Its inherent chirality, meticulously established through numerous elegant synthetic routes, underscores its profound potential as a sophisticated chiral building block for the construction of novel, stereochemically defined molecules. This technical guide provides an in-depth analysis of this compound's synthetic landscape, its nascent yet promising biological activities, and detailed experimental methodologies, positioning it as a valuable synthon for future drug discovery and development endeavors.
Introduction: The Structural Marvel of this compound
This compound is a unique sesterterpene possessing a complex pentacyclic framework.[1] First isolated from lichens found in the Himalayan mountains, it was the first natural product identified to contain a triquinane nucleus.[3] The molecule's structure is a testament to nature's synthetic prowess, featuring a dense array of stereocenters that have captivated and challenged synthetic organic chemists for decades. The pursuit of its total synthesis has spurred the development of innovative synthetic strategies and methodologies.[4]
The core of this compound's potential as a chiral building block lies in its rigid, three-dimensional structure and the precise spatial arrangement of its functional groups. This well-defined chirality can be leveraged to induce stereoselectivity in subsequent chemical transformations, making it an attractive starting point for the synthesis of complex chiral molecules, including novel therapeutic agents.
Stereocontrolled Synthesis: A testament to its Chiral Integrity
The total synthesis of this compound, particularly the naturally occurring (-)-retigeranic acid A, has been a benchmark for excellence in organic synthesis. Numerous research groups have contributed to the field, each showcasing unique strategies to conquer its formidable structural complexity. These syntheses not only provide access to this rare natural product but also serve as a blueprint for manipulating its intricate stereochemistry.
Key Synthetic Strategies and Methodologies
Several seminal total syntheses have been reported, each employing a distinct approach to construct the pentacyclic core and control the stereochemistry of its eight chiral centers.
-
Corey's Synthesis (1985): The first total synthesis of (±)-retigeranic acid was a landmark achievement that utilized a Diels-Alder reaction to construct a key tricyclic intermediate.[5][6] A subsequent intramolecular [2+2] cycloaddition of a ketene (B1206846) elegantly formed a cyclobutanone, which was then subjected to a ring expansion to forge the characteristic triquinane system.[6]
-
Wender's Synthesis (1990): This convergent synthesis of (-)-retigeranic acid employed a Diels-Alder and an arene-alkene cycloaddition as key strategic elements, demonstrating a different and powerful approach to the molecule.[7]
-
Hudlicky's Synthesis (1988): This enantioselective synthesis utilized a [2+3] cyclopentene (B43876) annulation methodology.[8][9] A key step involved the pyrolysis of a vinyl cyclopropane (B1198618) intermediate to construct the triquinane ring system.[8]
-
Recent Advances (2023): More recent total syntheses of (-)-retigeranic acid A have showcased the power of modern synthetic methods. One approach features a reductive skeletal rearrangement cascade for the efficient assembly of the angular triquinane core.[4][10][11] Another enantiocontrolled synthesis highlights a Pt-catalyzed Conia-ene cyclization and an intramolecular diastereoselective Prins cyclization.[12]
The workflows of these key synthetic approaches are illustrated below, providing a visual representation of the logical steps involved in achieving stereochemical control.
Biological Activity and Therapeutic Potential
While research into the biological activities of this compound and its derivatives is still in its early stages, initial studies have revealed promising anticancer properties, particularly for retigeric acid B.
Anticancer Activity of Retigeric Acid B
A study on human prostate cancer cells demonstrated that retigeric acid B exhibits significant antiproliferative effects and induces apoptosis.[13] The key findings from this study are summarized in the table below.
| Parameter | Effect of Retigeric Acid B | Cell Line |
| Cell Proliferation | Dose-dependent inhibition | PC-3 |
| Cell Cycle | S phase arrest | PC-3 |
| Apoptosis | Induced | PC-3 |
| p21(Cip1) Expression | Moderately increased | PC-3 |
| Cyclin B Expression | Decreased | PC-3 |
| Cyclin E and A Expression | Increased | PC-3 |
| Bax/Bcl-2 Ratio | Increased | PC-3 |
| Caspase-3 Activation | Induced | PC-3 |
These findings suggest that retigeric acid B exerts its anticancer effects through the modulation of key proteins involved in cell cycle regulation and apoptosis. The observed S phase arrest, coupled with the upregulation of the pro-apoptotic protein Bax and the activation of caspase-3, points towards a mechanism involving the induction of programmed cell death.
The signaling pathway implicated in the anticancer activity of retigeric acid B is depicted in the following diagram.
Experimental Protocols
Isolation of this compound from Lobaria retigera
Materials and Equipment:
-
Dried and ground Lobaria retigera lichen thalli
-
Acetone (B3395972) or methanol
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvent systems for chromatography (e.g., cyclohexane/ethyl acetate (B1210297)/acetic acid mixtures)
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and equipment
Procedure:
-
Extraction: The dried and powdered lichen material is extracted with a suitable organic solvent, such as acetone or methanol, at room temperature for an extended period (e.g., 24-72 hours) with agitation.[14][15]
-
Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar to a more polar solvent system (e.g., increasing concentrations of ethyl acetate in cyclohexane).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing this compound.
-
Final Purification: Fractions containing the desired compound are combined, and the solvent is evaporated. Further purification can be achieved by recrystallization or further chromatographic steps if necessary.
The workflow for a typical natural product isolation is illustrated below.
Key Synthetic Reactions: Experimental Details
The following are representative experimental conditions for key reactions in the total synthesis of this compound, based on published literature.
Diels-Alder Reaction (Corey Synthesis): A solution of the diene and dienophile in a suitable high-boiling solvent (e.g., toluene) is heated at a high temperature (e.g., 98-105 °C) for an extended period (e.g., 120 hours).[5] The reaction mixture is then cooled and purified by chromatography to isolate the desired cycloadduct.
Intramolecular [2+2] Cycloaddition (Corey Synthesis): The ketene precursor is treated with a base (e.g., triethylamine) in an inert solvent (e.g., benzene) to generate the ketene in situ, which then undergoes a smooth intramolecular cycloaddition.[5]
Pyrolysis of Vinyl Cyclopropane (Hudlicky Synthesis): The vinyl cyclopropane intermediate is subjected to high temperatures under vacuum (flash vacuum pyrolysis) to induce a rearrangement to the corresponding cyclopentene, thereby forming the triquinane ring system.[3]
Future Outlook and Conclusion
This compound stands as a testament to the intricate beauty of natural products and the ingenuity of synthetic chemistry. While its total synthesis has been a primary focus of research, the true potential of this molecule as a chiral building block is yet to be fully realized. Its rigid, stereochemically rich framework provides an exceptional platform for the development of novel, complex molecules with tailored biological activities.
The preliminary findings on the anticancer properties of retigeric acid B are a compelling starting point for further investigation. Structure-activity relationship (SAR) studies, facilitated by the derivatization of the this compound core, could lead to the discovery of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chen/Wang Synthesis of this compound [organic-chemistry.org]
- 3. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. synarchive.com [synarchive.com]
- 6. modern steroid science: Corey's Total Synthesis of (+/-)-Retigeranic Acid A (1985) [modernsteroid.blogspot.com]
- 7. synarchive.com [synarchive.com]
- 8. "ENANTIOSELECTIVE SYNTHESIS OF (-)-RETIGERANIC ACID" by Teresa L. Bryant [digitalcommons.longwood.edu]
- 9. synarchive.com [synarchive.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Enantiocontrolled Total Synthesis of (-)-Retigeranic Acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel anticancer agent, retigeric acid B, displays proliferation inhibition, S phase arrest and apoptosis activation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comparative Study of Isolated Secondary Metabolites from Lichens and Their Antioxidative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Comprehensive Literature Review of Retigeranic Acid Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Retigeranic acid, a pentacyclic sesterterpenoid, has garnered significant interest within the scientific community due to its complex chemical structure and potential therapeutic applications. First isolated from the lichen Lobaria retigera, this natural product has been the subject of extensive research, particularly in the realm of chemical synthesis and, more recently, its biological activities. This technical guide provides an in-depth review of the existing literature on this compound, encompassing its discovery, biosynthesis, total chemical synthesis, and known pharmacological properties, with a focus on its anticancer effects. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Discovery and Structure
This compound A and its related compound, this compound B, were first isolated from lichens of the Lobaria retigera group. The unique and complex pentacyclic structure of this compound A, featuring a fused 5-6-5-5-5 ring system, has presented a formidable challenge and an attractive target for synthetic chemists.
Biosynthesis
The biosynthesis of the intricate retigerane-type sesterterpenoids has been a subject of theoretical investigation. A study utilizing density functional theory (DFT) has proposed two plausible biosynthetic pathways. These pathways are thought to involve a series of carbocation-mediated cyclization reactions, highlighting the complex enzymatic machinery required for the natural production of this sesterterpenoid.
Chemical Synthesis
The total synthesis of this compound A has been a significant endeavor in organic chemistry, with several successful routes reported. These synthetic strategies often involve intricate multi-step processes and showcase innovative synthetic methodologies.
Key Synthetic Approaches:
-
Corey's Landmark Synthesis: One of the earliest and most notable total syntheses of (±)-Retigeranic acid was accomplished by E.J. Corey and his group. This lengthy synthesis, comprising 27 linear steps, demonstrated a powerful approach to constructing the complex carbocyclic framework.
-
Recent Advances: More recent synthetic routes have focused on improving efficiency and stereocontrol. These modern approaches often employ novel catalytic methods and reaction cascades to streamline the synthesis.
Below is a generalized workflow representing a typical multi-step synthesis of this compound A, illustrating the complexity and strategic planning involved.
An In-depth Technical Guide to Retigeranic Acid: Chemical Structure and Unique Features
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retigeranic acid, a structurally complex pentacyclic sesterterpenoid, stands as a notable natural product due to its unique architectural features. Isolated from lichens of the Lobaria retigera group, its intricate framework, characterized by a fused 5/6/5/5/5 ring system and eight stereogenic centers, has presented a significant challenge and a compelling target for total synthesis. This guide provides a comprehensive overview of the chemical structure, unique molecular features, and methods of synthesis of this compound. It is intended to serve as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Unique Molecular Features
This compound (C₂₅H₃₈O₂) is a sesterterpenoid, signifying its origin from five isoprene (B109036) units.[1] Its chemical formula is C₂₅H₃₈O₂. The molecule's distinction lies in its highly congested and stereochemically rich pentacyclic skeleton.
Key Structural Features:
-
Pentacyclic System: It possesses a unique 5/6/5/5/5 fused ring system. This intricate arrangement of five- and six-membered rings contributes to its significant molecular complexity.
-
Angular Triquinane Subunit: A defining characteristic of this compound is the presence of an angularly fused triquinane moiety (three fused five-membered rings). This feature was the first of its kind to be identified in a terpene.[2]
-
Stereogenic Centers: The molecule boasts eight stereogenic centers, leading to a complex three-dimensional structure.
-
Quaternary Carbon Centers: Notably, it contains three all-carbon quaternary centers, two of which are vicinal bridgehead carbons, adding to the synthetic challenge.[2]
The unique and complex architecture of this compound has made it a benchmark target for synthetic chemists, driving the development of novel synthetic strategies.[2][3]
Physicochemical and Spectroscopic Data
The structural elucidation and confirmation of synthetic intermediates and the final product of this compound have been accomplished through various spectroscopic and analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₈O₂ | [4] |
| Molecular Weight | 370.57 g/mol | [4] |
Table 2: ¹H NMR Spectroscopic Data for this compound A
(Data to be populated from supplementary information of cited synthesis papers)
Table 3: ¹³C NMR Spectroscopic Data for this compound A
(Data to be populated from supplementary information of cited synthesis papers)
Table 4: Crystallographic Data for a Derivative of this compound A
| Parameter | Value | Reference |
| CCDC Number | 2241055, 2215086, 2074440 | [3][5][6] |
| Empirical formula | (Details available from CCDC) | |
| Temperature | (Details available from CCDC) | |
| Wavelength | (Details available from CCDC) | |
| Crystal system | (Details available from CCDC) | |
| Space group | (Details available from CCDC) |
Experimental Protocols
The complex structure of this compound has spurred the development of multiple, elegant total synthesis strategies. Below are outlines of key experimental approaches.
Isolation from Lobaria retigera
While several total syntheses have been achieved, this compound is a natural product isolated from lichens of the Lobaria retigera group.[7] A general protocol for the isolation of compounds from lichens involves the following steps:
Experimental Workflow: Isolation of this compound
Caption: General workflow for the isolation of this compound.
Protocol:
-
Collection and Preparation: The lichen material (Lobaria retigera) is collected and air-dried.
-
Extraction: The dried lichen is ground and extracted with a suitable solvent system, such as a chloroform-methanol mixture, to isolate lipophilic compounds.[2]
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents to separate compounds based on polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions rich in this compound are combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC).
-
Crystallization: The purified compound is crystallized from a suitable solvent to obtain pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including NMR and mass spectrometry.
Total Synthesis of (-)-Retigeranic Acid A
Multiple total syntheses of this compound have been reported, each employing unique strategies to construct the complex pentacyclic core. A recent approach by Ding and coworkers utilized a reductive skeletal rearrangement.[3]
Key Reaction Steps in a Representative Total Synthesis:
-
Henry Condensation and Nef Reaction: To construct the initial building blocks.
-
Intramolecular Michael/Aldol Cyclization: For the formation of key ring structures.
-
ODI-[5+2] Cycloaddition/Pinacol Rearrangement Cascade: A key step to build the polycyclic system.
-
Reductive Skeletal Rearrangement: To form the angular triquinane subunit.
-
Wolff Ring Contraction: To achieve the final ring system.
-
Stereoselective HAT Reduction: To control the stereochemistry.
Experimental Workflow: A Representative Total Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Sterol Composition in the Lichens Lobaria pulmonaria and Lobaria retigera: Does Photobiont Matter? | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. synarchive.com [synarchive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (±)-Retigeranic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of (±)-Retigeranic acid, a complex pentacyclic sesterterpenoid. The information compiled herein is based on seminal and contemporary synthetic strategies, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
Introduction
Retigeranic acid, first isolated from the Himalayan lichen Lobaria retigera, possesses a unique and challenging molecular architecture that has attracted considerable attention from the synthetic chemistry community.[1] Its intricate framework, featuring a fused polycyclic system, has served as a benchmark target for the development and application of novel synthetic methodologies. This document outlines key total syntheses of (±)-Retigeranic acid, presenting the data in a structured format to facilitate comparison and implementation.
Key Synthetic Strategies at a Glance
Several successful total syntheses of (±)-Retigeranic acid have been reported, each employing a distinct strategic approach to assemble the complex carbon skeleton. The following is a summary of some notable contributions:
-
Corey's Synthesis (1985): A landmark synthesis characterized by a powerful cation-olefin cyclization, a strategic Diels-Alder reaction, and a key intramolecular [2+2] cycloaddition to construct the cyclobutane (B1203170) ring.[1]
-
Paquette's Synthesis (1987): A convergent approach that strategically assembles key fragments of the molecule.[2]
-
Wender's Synthesis (1990): This synthesis also follows a distinct pathway with its own set of key transformations.[3]
-
Ding's Synthesis (2023): A recent asymmetric total synthesis that features a novel reductive skeletal rearrangement cascade to construct the angular triquinane core.[4][5][6]
-
Chen/Wang's Synthesis (2023): A concise and innovative route highlighted by a hydrogen-atom transfer cyclization.[7]
Retrosynthetic Analysis and Key Transformations
The general retrosynthetic logic for the total synthesis of this compound involves the disconnection of the pentacyclic core into more manageable and synthetically accessible precursors. Below is a generalized DOT language diagram illustrating a common retrosynthetic approach.
Caption: Generalized retrosynthetic analysis of this compound.
Detailed Experimental Protocols and Data
The following sections provide a detailed breakdown of the key experimental steps from selected total syntheses, accompanied by quantitative data in tabular format for clarity and comparative analysis.
Corey's Total Synthesis (1985)
Corey's seminal synthesis laid the groundwork for future approaches to this compound. Key transformations with associated data are presented below.
Key Reaction Steps and Yields in Corey's Synthesis
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Cation-Olefin Cyclization | Lewis Acid Initiator | - |
| 2 | Diels-Alder Cycloaddition | Heating (98-105 °C) | 61 |
| 3 | Intramolecular [2+2] Cycloaddition | Photochemical or Thermal | - |
| 4 | Ring Expansion/Contraction | Lithio derivative, Cuprous triflate | - |
| 5 | Intramolecular Aldol Cyclization | Mild basic or acidic conditions | - |
| 6 | Pinnick Oxidation | Sodium chlorite | - |
Experimental Workflow for Corey's Synthesis
Caption: Key stages in E.J. Corey's total synthesis of (±)-Retigeranic Acid.[1]
Protocol for Diels-Alder Cycloaddition: A solution of the diene component (5) and a suitable dienophile in a high-boiling point solvent is heated at a temperature range of 98-105 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and subjected to preparative HPLC purification to isolate the desired tricarbocyclic intermediate (6).[1]
Protocol for Intramolecular [2+2] Cycloaddition: The ketene intermediate (7) is generated in situ and undergoes a smooth intramolecular [2+2] cycloaddition with the pendant exocyclic alkene to furnish the cyclobutanone (8) in excellent yield. This reaction is crucial for establishing the all-carbon quaternary center with complete stereocontrol.[1]
Ding's Asymmetric Total Synthesis (2023)
Ding and coworkers recently reported a concise and asymmetric total synthesis of (-)-Retigeranic acid, showcasing a novel reductive skeletal rearrangement.
Key Reaction Steps and Yields in Ding's Synthesis
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Henry Condensation & Nef Reaction | EtNO2, NEt3; then Ac2O, DABCO, O2 | 82 |
| 2 | Intramolecular Michael/Aldol Cyclization | Zr(n-PrO)4, LiOH·H2O | - |
| 3 | Negishi Coupling | Pd(PPh3)4, ZnBr2 | - |
| 4 | ODI-[5+2]/Pinacol Rearrangement | PIFA, K2CO3 | - |
| 5 | Reductive Skeletal Rearrangement | SmI2, t-BuOH, H2O | - |
| 6 | Wolff Ring Contraction | TrisN3, hν, MeOH | - |
| Overall | 15 Steps | 5.1 |
Logical Flow of Ding's Synthesis
Caption: Logical progression of the key stages in Ding's asymmetric synthesis.[4][5]
Protocol for Reductive Skeletal Rearrangement Cascade: This key transformation is carried out using samarium(II) iodide (SmI2) in the presence of a proton source such as tert-butanol (B103910) (t-BuOH) and water. The reaction facilitates a cascade of events leading to the formation of the angular triquinane subunit, a critical core of the natural product.[4][8]
Protocol for Wolff Ring Contraction: The diazo compound, generated from the corresponding ketone using a diazo transfer reagent like TrisN3, is subjected to photolysis (hν) in methanol. This induces the Wolff rearrangement, leading to a ring-contracted ester intermediate.[4][8]
Chen/Wang's Total Synthesis (2023)
This recent synthesis provides a concise route to this compound, with a key H-atom transfer cyclization.[7]
Key Reaction Steps in Chen/Wang's Synthesis
| Step | Transformation | Key Reagents/Conditions |
| 1 | Convergent Assembly of Diene | Alkylation, Demethoxycarbonylation, Conia Cyclization |
| 2 | H-atom Transfer Cyclization | Radical Initiator |
| 3 | Alkyne Addition and Conversion | Lithium acetylide, Au-catalysis |
| 4 | Oxidative Cleavage and Hydrogenation | Oxidizing agent, H2/Catalyst |
Experimental Pathway of Chen/Wang's Synthesis
Caption: Simplified workflow for the Chen/Wang synthesis of (±)-Retigeranic Acid.[7]
Protocol for H-atom Transfer Cyclization: The diene (1) is subjected to conditions that promote H-atom addition to the exo-methylene group, leading to the formation of a free radical intermediate. This intermediate then undergoes further cyclization to yield the ketone (2).[7]
Conclusion
The total synthesis of (±)-Retigeranic acid has been a fertile ground for the development and showcase of elegant and powerful synthetic strategies. From the classic approaches of Corey to the modern, concise syntheses by Ding and Chen/Wang, the journey to construct this complex natural product has significantly enriched the field of organic chemistry. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers engaged in complex molecule synthesis and the development of novel therapeutic agents.
References
- 1. modern steroid science: Corey's Total Synthesis of (+/-)-Retigeranic Acid A (1985) [modernsteroid.blogspot.com]
- 2. synarchive.com [synarchive.com]
- 3. synarchive.com [synarchive.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of (-)-Retigeranic Acid A: A Reductive Skeletal Rearrangement Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chen/Wang Synthesis of this compound [organic-chemistry.org]
- 8. uibk.ac.at [uibk.ac.at]
Enantioselective Synthesis of (-)-Retigeranic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Retigeranic acid, a pentacyclic sesterterpenoid isolated from the lichen Lobaria retigera, has garnered significant attention from the synthetic community due to its complex molecular architecture and potential biological activity. Its unique structure, featuring a fused triquinane core, has made it a challenging target for total synthesis. This document provides a comprehensive overview of the key enantioselective synthetic strategies toward (-)-Retigeranic acid, with a focus on the seminal works of Paquette and Wender, and the most recent advances by Ding and Chen/Wang. Detailed experimental protocols for pivotal reactions, quantitative data summaries, and workflow diagrams are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
The intricate, sterically congested framework of (-)-Retigeranic acid, which includes eight stereocenters and a unique angularly fused pentacyclic system, has inspired the development of elegant and innovative synthetic methodologies. Early approaches by Corey and Paquette established foundational strategies for constructing the core structure.[1][2][3] Later, Wender and others introduced novel cycloaddition strategies to tackle the formidable synthetic challenges.[4] More recently, in 2023, the groups of Ding and Chen/Wang reported concise and highly efficient enantioselective total syntheses, showcasing the power of modern synthetic methods.[2][5][6][7]
This application note will detail the key chemical transformations, provide comparative data on the efficiency of different routes, and offer step-by-step protocols for selected key reactions from these groundbreaking syntheses.
Comparative Overview of Synthetic Strategies
The enantioselective synthesis of (-)-Retigeranic acid has been approached through various strategic bond disconnections and ring-forming strategies. The following table summarizes the key aspects of four prominent total syntheses.
| Synthetic Strategy | Key Features | Overall Yield | Number of Steps (Longest Linear Sequence) | Enantioselective Step | Reference |
| Paquette (1987) | Annulative cyclopentenone formation, intramolecular Michael addition, aldol (B89426) condensation. | Not explicitly stated | ~29 | Resolution | [1] |
| Wender (1990) | Diels-Alder reaction, arene-alkene photocycloaddition. | Not explicitly stated | ~23 | Enzymatic resolution | [4] |
| Ding (2023) | Reductive skeletal rearrangement, intramolecular Michael/aldol cyclization, ODI-[5+2] cycloaddition/pinacol rearrangement, Wolff ring contraction, stereoselective HAT reduction. | 5.1% | 15 | Chiral starting material | [5][6][8] |
| Chen/Wang (2023) | Pt-catalyzed Conia-ene cyclization, intramolecular Prins cyclization, late-stage Fe-mediated HAT radical cyclization. | Not explicitly stated | Not explicitly stated | Sharpless asymmetric epoxidation | [2][7][9] |
Synthetic Schemes and Key Transformations
The Ding Synthesis (2023): A Reductive Skeletal Rearrangement Approach
The 2023 synthesis by Hanfeng Ding and coworkers presents a concise and efficient route to (-)-Retigeranic acid A.[5][6][8] A key feature of this synthesis is a reductive skeletal rearrangement cascade that enables the rapid assembly of the angular triquinane core.
References
- 1. synarchive.com [synarchive.com]
- 2. The Chen/Wang Synthesis of Retigeranic Acid [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synarchive.com [synarchive.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantiocontrolled Total Synthesis of (-)-Retigeranic Acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Retigeranic Acid Intermediates via Diels-Alder Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: Retigeranic acid, a pentacyclic sesterterpenoid first isolated from the lichen Lobaria retigera, exhibits a complex and intriguing molecular architecture that has attracted considerable attention from the synthetic chemistry community. Its unique structure, featuring a fused 5-6-5-5-5 ring system, presents a formidable challenge and has inspired the development of elegant and innovative synthetic strategies. Historically, the Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been employed in the total synthesis of this compound to forge key carbocyclic frameworks. This document provides detailed application notes and experimental protocols for the Diels-Alder reaction as applied in the seminal total syntheses of this compound by E.J. Corey and Paul A. Wender.
Core Application: The primary application of the Diels-Alder reaction in this context is the stereocontrolled formation of a key tricyclic intermediate, which serves as a foundational scaffold for the subsequent elaboration into the full pentacyclic structure of this compound. This [4+2] cycloaddition establishes crucial stereocenters and significantly increases molecular complexity in a single, convergent step.
Experimental Protocols
Intermolecular Diels-Alder Cycloaddition in the Total Synthesis of (±)-Retigeranic Acid (Corey, 1985)
This protocol outlines the intermolecular Diels-Alder reaction between a substituted diene and a dienophile to form a key tricyclic intermediate.[1][2]
Materials:
-
Diene component (5)
-
Dienophile component
-
High-purity, dry solvent (e.g., a high-boiling point hydrocarbon solvent)
-
Reaction vessel suitable for high temperatures (e.g., sealed tube or flask with reflux condenser)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Heating apparatus (e.g., oil bath)
-
Purification system (e.g., Preparative High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere to prevent side reactions.
-
In a suitable reaction vessel, dissolve the diene component (5) and the dienophile in the chosen solvent.
-
Heat the reaction mixture to a temperature range of 98-105 °C.[1][2]
-
Maintain the reaction at this temperature for an extended period, approximately 120 hours, while monitoring the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The resulting crude product, a diastereomeric mixture, is then subjected to purification by preparative HPLC to isolate the desired tricyclic intermediate (6).[2]
Intramolecular Diels-Alder Cycloaddition in the Total Synthesis of this compound (Wender, 1990)
This protocol describes an intramolecular Diels-Alder reaction to construct a tetracyclic intermediate.[3]
Materials:
-
Acyclic precursor containing both diene and dienophile moieties
-
High-purity, dry toluene (B28343) (PhMe)
-
Sealed reaction tube or high-pressure reactor
-
High-temperature heating apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Place the acyclic precursor into a dry, sealable reaction tube.
-
Add dry toluene as the solvent.
-
Purge the tube with an inert gas (Nitrogen or Argon) before sealing.
-
Heat the sealed tube to a high temperature of 250 °C.[3]
-
Maintain this temperature for approximately 22 hours to facilitate the intramolecular cycloaddition.[3]
-
After the reaction period, allow the tube to cool to a safe temperature before opening.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The desired product and its C14-epimer are then separated and purified, typically by column chromatography.[3]
Data Presentation
The following table summarizes the quantitative data from the aforementioned Diels-Alder reactions in the syntheses of this compound.
| Synthesis | Reactants | Solvent | Temperature | Time | Yield of Desired Product | Yield of Byproduct(s) |
| Corey (1985) | Diene (5) + Dienophile | - | 98-105 °C | 120 h | 61% (of intermediate 6) | Diastereomeric mixture |
| Wender (1990) | Acyclic Diene-Dienophile Precursor | Toluene | 250 °C | 22 h | 44% | 24% (of C14-epimer) |
Visualizations
Below are diagrams illustrating the workflow of the Diels-Alder reactions and the logical progression of the synthesis.
Caption: General experimental workflow for the Diels-Alder reaction.
Caption: Key steps in Corey's 1985 synthesis.
References
Application of the Pauson-Khand Reaction in the Synthesis of the Core Structure of (-)-Retigeranic Acid A
For Researchers, Scientists, and Drug Development Professionals
This document details the strategic application of the intramolecular Pauson-Khand reaction (IMPKR) in a synthetic route toward the core structure of (-)-Retigeranic acid A, a complex pentacyclic sesterterpene. This approach, developed by Wang et al. (2021), showcases the power of this cycloaddition reaction in constructing intricate polycyclic systems.[1][2][3] Two key IMPKRs are employed to forge the D/E and A/B ring systems of the target molecule, demonstrating a highly efficient and stereocontrolled strategy.
Overview of the Synthetic Strategy
The synthesis of the core structure of (-)-Retigeranic acid A by Wang and his team features two pivotal intramolecular Pauson-Khand reactions. The first IMPKR is utilized to construct the CDE tricyclic core, a triquinane subunit, of the molecule. Subsequently, a second IMPKR is employed to form the AB ring system, diastereoselectively installing a key quaternary carbon center at C6a.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two intramolecular Pauson-Khand reactions employed in the synthesis.
| Reaction Step | Starting Material | Product | Catalyst/Reagent | Solvent | Temp. | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| First IMPKR | Enyne 6 | Tricyclic ketone 7 | Co₂(CO)₈ | Toluene | 80 °C | 12 | 75 | - |
| Second IMPKR | Enyne 12 | Tetracyclic ketone 13 | Co₂(CO)₈, NMO | DCE | 80 °C | 12 | 68 | 1:1 |
Experimental Protocols
First Intramolecular Pauson-Khand Reaction: Synthesis of the CDE Tricyclic Core
Reaction: Formation of tricyclic ketone 7 from enyne 6 .
Procedure:
-
To a solution of enyne 6 (1.0 equiv.) in toluene, dicobalt octacarbonyl (Co₂(CO)₈, 1.2 equiv.) was added under an argon atmosphere.
-
The reaction mixture was stirred at room temperature for 2 hours.
-
The mixture was then heated to 80 °C and stirred for an additional 12 hours.
-
After cooling to room temperature, the solvent was removed under reduced pressure.
-
The residue was purified by flash column chromatography on silica (B1680970) gel to afford the tricyclic ketone 7 .
Second Intramolecular Pauson-Khand Reaction: Construction of the AB Ring System
Reaction: Formation of tetracyclic ketone 13 from enyne 12 .
Procedure:
-
To a solution of enyne 12 (1.0 equiv.) in 1,2-dichloroethane (B1671644) (DCE), dicobalt octacarbonyl (Co₂(CO)₈, 1.2 equiv.) was added under an argon atmosphere.
-
The reaction mixture was stirred at room temperature for 2 hours.
-
N-Methylmorpholine N-oxide (NMO, 4.0 equiv.) was then added to the mixture.
-
The reaction was heated to 80 °C and stirred for 12 hours.
-
Upon completion, the reaction was cooled to room temperature and filtered through a pad of Celite.
-
The filtrate was concentrated, and the resulting residue was purified by flash column chromatography on silica gel to yield tetracyclic ketone 13 as a 1:1 mixture of diastereomers.
Visualizing the Workflow
The following diagrams illustrate the key transformations and the overall logical flow of the synthesis highlighting the application of the Pauson-Khand reactions.
References
Retigeranic Acid: A Sesterterpenoid Target for Novel Synthetic Methodologies and Potential Anticancer Applications
Introduction
Retigeranic acid, a complex pentacyclic sesterterpenoid isolated from the lichen Lobaria retigera, has emerged as a compelling target for the development of novel synthetic methodologies. Its intricate molecular architecture, featuring a unique 5-6-5-5-5 fused ring system and multiple stereocenters, presents a significant challenge to synthetic chemists, thereby stimulating the innovation of creative and efficient synthetic strategies. While the biological activity of purified this compound is still under-explored, recent studies on extracts of Lobaria retigera suggest potent anticancer properties, specifically targeting colorectal cancer stem cells. This has further intensified interest in this compound, not only as a benchmark for synthetic prowess but also as a potential lead compound in drug discovery.
These application notes provide a comprehensive overview of the synthetic approaches towards this compound, detailing key experimental protocols. Furthermore, they delve into the prospective biological applications, supported by recent findings on the anticancer activity of its natural source, and visualize the implicated signaling pathways.
Synthetic Methodologies Towards this compound
The total synthesis of this compound has been accomplished by several research groups, each employing a unique and innovative strategy. These approaches showcase a diverse range of chemical transformations and highlight the evolution of synthetic organic chemistry. A summary of these methodologies is presented below.
Table 1: Comparison of Key Total Synthesis Strategies for this compound
| Lead Author/Year | Starting Material(s) | Key Reactions/Strategies | Number of Steps | Overall Yield |
| Elias J. Corey (1985) | Commercially available starting materials | Diels-Alder reaction, De Mayo cycloaddition | 27 (linear) | Not explicitly stated |
| Tomas Hudlicky (1988) | Menthone | Diels-Alder Reaction, Krapcho Decarboxylation | 15 (linear) | Not explicitly stated |
| Ding, H. (2023) | Commercially available chiral aldehyde | Reductive skeletal rearrangement cascade, ODI-[5+2] cycloaddition/pinacol rearrangement, Wolff ring contraction, stereoselective HAT reduction | 15 | 5.1% |
| Chen, X. & Wang, S. (2023) | Pulegone and Geraniol | Pt-catalyzed Conia-ene 5-exo-dig cyclization, intramolecular diastereoselective Prins cyclization, Fe-mediated hydrogen atom transfer (HAT) 5-endo-trig radical cyclization | Not explicitly stated | Not explicitly stated |
Visualizing Synthetic Pathways
The following diagrams illustrate two distinct and elegant synthetic workflows for the total synthesis of this compound, showcasing the strategic bond formations and intermediates.
Experimental Protocols: Key Synthetic Transformations
The following protocols provide detailed methodologies for key reactions utilized in the total synthesis of this compound.
Protocol 1: Platinum-Catalyzed Conia-Ene 5-exo-dig Cyclization (Chen/Wang Synthesis)
This reaction is a crucial step for establishing a key quaternary stereocenter in the D/E ring system of this compound.[1]
Materials:
-
Enolyne substrate
-
PtCl₂ (5 mol%)
-
Toluene (B28343) (anhydrous)
-
Argon atmosphere
Procedure:
-
To a solution of the enolyne substrate in anhydrous toluene under an argon atmosphere, add PtCl₂ (5 mol%).
-
Heat the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.
Protocol 2: Reductive Skeletal Rearrangement Cascade (Ding Synthesis)
This innovative cascade reaction enables the controllable construction of diverse angular triquinane subunits, a key structural motif in this compound.[2]
Materials:
-
Appropriate precursor molecule
-
SmI₂ (Samarium diiodide)
-
THF (anhydrous)
-
Argon atmosphere
Procedure:
-
Prepare a solution of the starting material in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of SmI₂ in THF to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the rearranged triquinane subunit.
Biological Activity and Potential Signaling Pathways
While dedicated studies on the biological effects of isolated this compound are limited, research on the extracts of its natural source, the lichen Lobaria retigera, has unveiled promising anticancer activities.
Inhibition of Colorectal Cancer Stemness
An acetone (B3395972) extract of Lobaria retigera has been shown to decrease spheroid formation in colorectal cancer cell lines (CSC221, DLD1, and HT29).[3] This indicates an inhibitory effect on the self-renewal capacity of cancer stem cells.
Table 2: Effect of Lobaria retigera Extract on Cancer Stem Cell Markers
| Cancer Stem Cell Marker | Effect of Extract Treatment |
| Aldehyde dehydrogenase-1 (ALDH1) | Significantly downregulated |
| CD44 | Significantly downregulated |
| CD133 | Significantly downregulated |
| Lgr5 | Significantly downregulated |
| Musashi-1 | Significantly downregulated |
Data from a study on colorectal cancer cell lines treated with Lobaria retigera extract.[3]
Implicated Signaling Pathways
The study on Lobaria retigera extract also provided insights into the potential molecular mechanisms. The extract was found to decrease the transcriptional activities of Gli and the Notch-related Hes1 promoter.[3] Gli is a key transcription factor in the Hedgehog signaling pathway, while Hes1 is a primary target of the Notch signaling pathway. Both pathways are known to play crucial roles in the maintenance and self-renewal of cancer stem cells.
The diagram below illustrates the putative mechanism by which components of the Lobaria retigera extract, potentially including this compound, may inhibit colorectal cancer stemness.
Antimicrobial and Antioxidant Activities
Other studies on extracts from Lobaria retigera have also reported potent antimicrobial activity against S. typhi and K. pneumoniae, as well as radical scavenging activity, indicating antioxidant properties.[4] These findings are consistent with the broad range of biological activities often observed for sesterterpenoids.[2]
Conclusion
This compound stands as a significant landmark in natural product synthesis, inspiring the development of innovative and powerful synthetic strategies. The concise and high-yielding total syntheses recently reported pave the way for the synthesis of analogues and derivatives for further biological evaluation. The emerging evidence of potent anticancer activity from its natural source, Lobaria retigera, particularly the targeting of colorectal cancer stem cells via the Hedgehog and Notch signaling pathways, positions this compound and related compounds as highly promising candidates for future drug development efforts. Further investigation into the precise molecular targets and mechanisms of action of purified this compound is warranted to fully realize its therapeutic potential.
References
Investigating the Anti-Inflammatory Potential of Retigeranic Acid: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the exploration of novel natural compounds with therapeutic properties is a significant area of interest. Retigeranic acid, a pentacyclic sesterterpene isolated from the lichen Lobaria retigera, presents a unique and complex chemical structure that warrants investigation for its potential pharmacological activities. While direct evidence for the anti-inflammatory effects of this compound is not yet extensively documented in publicly available literature, its structural class suggests it may interact with key inflammatory pathways.
This document provides a comprehensive set of application notes and protocols to guide the investigation of the potential anti-inflammatory effects of this compound. The methodologies outlined are based on established protocols for evaluating anti-inflammatory compounds and are designed to provide a robust framework for in vitro and in vivo studies.
Data Presentation
A crucial aspect of drug discovery and development is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the potential anti-inflammatory effects of this compound from various experimental assays.
| Assay Type | Target/Model | Parameter Measured | This compound Concentration/Dose | Result (e.g., IC50, % Inhibition) | Positive Control | Reference/Experiment ID |
| In Vitro | ||||||
| Cell Viability | RAW 264.7 Macrophages | MTT Assay | 1-100 µM | - | Exp-001 | |
| Nitric Oxide Production | LPS-stimulated RAW 264.7 | Griess Assay | 1-50 µM | L-NMMA | Exp-002 | |
| Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 | ELISA (TNF-α, IL-6, IL-1β) | 1-50 µM | Dexamethasone | Exp-003 | |
| NLRP3 Inflammasome | LPS+ATP/Nigericin-stimulated BMDMs | ELISA (IL-1β), Western Blot (Caspase-1) | 1-50 µM | MCC950 | Exp-004 | |
| NF-κB Activation | LPS-stimulated RAW 264.7 | Western Blot (p-p65, p-IκBα), Reporter Assay | 1-50 µM | Bay 11-7082 | Exp-005 | |
| MAPK Activation | LPS-stimulated RAW 264.7 | Western Blot (p-ERK, p-JNK, p-p38) | 1-50 µM | U0126, SP600125, SB203580 | Exp-006 | |
| In Vivo | ||||||
| Acute Inflammation | Carrageenan-induced Paw Edema (Mouse) | Paw Volume | 10-100 mg/kg | Indomethacin | Exp-007 | |
| Acute Inflammation | LPS-induced Endotoxic Shock (Mouse) | Serum Cytokines (TNF-α, IL-6) | 10-100 mg/kg | Dexamethasone | Exp-008 | |
| Peritonitis | Zymosan-induced Peritonitis (Mouse) | Neutrophil Infiltration, Cytokine Levels | 10-100 mg/kg | Dexamethasone | Exp-009 |
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which a compound exerts its effects is fundamental. The following diagrams illustrate key inflammatory signaling pathways that could be modulated by this compound and a general experimental workflow for its evaluation.
General experimental workflow for evaluating the anti-inflammatory potential of this compound.
Potential inhibition of the NF-κB signaling pathway by this compound.
Potential inhibition of the NLRP3 inflammasome activation by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
In Vitro Assays
1. Cell Culture and Viability Assay
-
Cell Line: RAW 264.7 murine macrophages or bone marrow-derived macrophages (BMDMs).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Nitric Oxide (NO) Production Assay
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect 50 µL of the culture supernatant and mix with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
3. Pro-inflammatory Cytokine Measurement (ELISA)
-
Protocol:
-
Seed RAW 264.7 cells or BMDMs in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
4. Western Blot Analysis for NF-κB and MAPK Pathways
-
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Mice
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Protocol:
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated group.
-
2. LPS-Induced Endotoxic Shock in Mice
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Protocol:
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle 1 hour before LPS injection.
-
Inject a lethal dose of LPS (e.g., 15-20 mg/kg, intraperitoneally).
-
Monitor survival rates over a period of 48-72 hours.
-
In a separate cohort, collect blood samples at 2-6 hours post-LPS injection to measure serum levels of TNF-α and IL-6 by ELISA.
-
Conclusion
The provided application notes and protocols offer a structured approach to investigate the potential anti-inflammatory effects of this compound. By employing these established in vitro and in vivo models, researchers can systematically evaluate its efficacy, elucidate its mechanism of action, and determine its potential as a novel therapeutic agent for inflammatory diseases. The use of standardized assays and clear data presentation will be crucial for the successful progression of this compound from a compound of interest to a potential clinical candidate.
Unveiling the Anticancer Potential of Retigeranic Acid Derivatives: Application Notes and Protocols
For Immediate Release
[City, State] – December 21, 2025 – In the ongoing quest for novel anticancer therapeutics, natural products continue to be a vital source of inspiration. Retigeranic acid, a pentacyclic triterpenoid, and its derivatives have emerged as promising candidates, demonstrating significant antiproliferative and pro-apoptotic effects in various cancer models. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to investigate the anticancer properties of this intriguing class of compounds.
I. Quantitative Analysis of Anticancer Activity
This compound B, a notable derivative, has shown potent dose-dependent inhibitory effects on the proliferation of human prostate cancer cell lines. While comprehensive IC50 values across a wide range of cell lines are still under investigation, existing studies provide a strong foundation for its anticancer potential.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound B | PC-3 | Prostate Cancer | Not explicitly stated, but significant inhibition observed at concentrations >8 µM | [1] |
| This compound B | DU-145 | Prostate Cancer | Not explicitly stated, but significant inhibition observed at concentrations >8 µM | [1] |
| This compound B | LNCaP | Prostate Cancer | Not explicitly stated, but dose-dependent inhibition observed | [2] |
Note: The provided data is based on qualitative descriptions of dose-dependent inhibition and observed apoptotic effects at specified concentrations. Further studies are required to establish precise IC50 values.
II. Key Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis, and inhibiting pro-survival signaling pathways.
A. Induction of Apoptosis
This compound B has been shown to induce apoptosis in prostate cancer cells through the intrinsic pathway.[2] This is characterized by:
-
Modulation of Bcl-2 family proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[2]
-
Activation of Caspases: Activation of caspase-3, a key executioner caspase, which in turn cleaves essential cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[2]
B. Cell Cycle Arrest
Treatment with this compound B leads to a significant arrest of cancer cells in the S phase of the cell cycle.[2] This is associated with:
-
Upregulation of p21(Cip1): An increase in the cyclin-dependent kinase inhibitor p21(Cip1).[2]
-
Modulation of Cyclins and pRb: An increase in cyclin A and cyclin E, and a decrease in cyclin B, along with an increase in phosphorylated retinoblastoma protein (pRb).[2]
C. Inhibition of NF-κB Signaling
A crucial mechanism of action for this compound B is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[3][4] This inhibition is achieved by:
-
Blocking p65 nuclear translocation: Preventing the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[3][4]
-
Inhibiting IκBα phosphorylation: Preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3][4]
III. Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of this compound derivatives.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the dose-dependent effect of this compound derivatives on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., PC-3, DU-145, LNCaP)
-
Complete culture medium
-
This compound derivative stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Replace the medium with 100 µL of the diluted compound solutions and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Cell Cycle Analysis (Flow Cytometry)
This protocol is used to analyze the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
C. Apoptosis Analysis (Western Blotting)
This protocol is for detecting the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the this compound derivative for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
D. In Vivo Antitumor Activity (Xenograft Mouse Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound derivatives. An in vivo study has demonstrated that this compound B inhibited tumor growth in C57BL/6 mice carrying RM-1 homografts.[3][4]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., RM-1)
-
This compound derivative formulation for in vivo administration
-
Vehicle control
-
Calipers
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer the this compound derivative (e.g., via intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.
-
Monitor tumor volume by measuring with calipers every few days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
IV. Visualizing the Mechanisms
To better understand the complex interactions involved in the anticancer effects of this compound derivatives, the following diagrams illustrate the key experimental workflows and signaling pathways.
Caption: Experimental workflow for investigating the anticancer properties of this compound derivatives.
Caption: Key signaling pathways affected by this compound derivatives in cancer cells.
References
- 1. Retigeric acid B exhibits antitumor activity through suppression of nuclear factor-κB signaling in prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel anticancer agent, retigeric acid B, displays proliferation inhibition, S phase arrest and apoptosis activation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retigeric Acid B Exhibits Antitumor Activity through Suppression of Nuclear Factor-κB Signaling in Prostate Cancer Cells in Vitro and in Vivo | PLOS One [journals.plos.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Retigeranic Acid: Application Notes for Natural Product-Based Drug Discovery
A Note to the Researcher: While Retigeranic acid, a complex sesterterpenoid isolated from the lichen Lobaria retigera, represents a fascinating molecular architecture, public domain scientific literature is remarkably sparse regarding its specific biological activities. The majority of research has focused on its intricate total synthesis. Therefore, these application notes will provide a broader context for the potential of natural products from Lobaria species in drug discovery, offering generalized protocols and highlighting the known bioactivities of related lichen-derived compounds. This document aims to serve as a foundational guide for researchers interested in exploring the pharmacological potential of this compound and other constituents of Lobaria retigera.
Introduction to Lobaria retigera and its Constituents
Lobaria retigera, a species of lichen, is known to produce a variety of secondary metabolites, including a class of sesterterpenoids known as retigeranic acids (e.g., this compound A and B).[1] Lichens, being symbiotic organisms of fungi and algae or cyanobacteria, are prolific producers of unique chemical compounds, many of which exhibit significant biological activities.[2][3] The complex structure of this compound suggests potential for specific interactions with biological targets, making it an intriguing candidate for drug discovery programs. However, a comprehensive biological evaluation is yet to be published.
Potential Therapeutic Areas for Lichen-Derived Compounds
Secondary metabolites from various lichen species, including those from the Lobaria genus, have demonstrated a range of biological activities. These serve as a strong rationale for investigating the therapeutic potential of uncharacterized compounds like this compound.
Table 1: Reported Biological Activities of Compounds from Lobaria and other Lichen Species
| Compound/Extract | Lichen Source | Biological Activity | Reported Efficacy (IC50/EC50/MIC) | Reference(s) |
| Methanol (B129727) Extract | Lobaria pulmonaria | Gastroprotective | Dose-dependent reduction in gastric lesions | [4] |
| Usnic Acid | Various Lichens | Cytotoxic | IC50: 42.30 to 140.24 µg/mL (crude extracts) | [5] |
| Usnic Acid | Various Lichens | Antiviral (Influenza A) | SI > 10 for several derivatives | [6] |
| Physodic Acid | Pseudevernia furfuracea | Anti-inflammatory (5-LOX inhibition) | IC50 = 0.4 µM | [7] |
| Norsesterterpene Peroxides | Latrunculia sp. (Marine Sponge) | Anti-inflammatory (NO inhibition) | IC50 = 7.4 µM (Epimuqubilin A) | [8] |
| Sesterterpenoids | Ircinia felix (Marine Sponge) | Antiviral (Human Adenovirus) | Not specified | [9] |
Note: This table is for illustrative purposes to show the potential of related compounds and is not data for this compound itself.
Experimental Protocols for Biological Screening
The following are generalized protocols for initial in vitro screening of natural products like this compound for cytotoxic, anti-inflammatory, and antiviral activities.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).[12][13]
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite produced by comparing with a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to LPS-stimulated, untreated cells.
Antiviral Screening: Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).[1][14][15]
Protocol:
-
Cell Seeding: Plate a monolayer of host cells (e.g., Vero cells) in 6-well plates.
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound and mix with a known concentration of virus. Incubate this mixture for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the host cell monolayer and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value.
Visualizing Workflows and Potential Mechanisms
Natural Product Drug Discovery Workflow
The following diagram illustrates a generalized workflow for the discovery of bioactive compounds from natural sources like Lobaria retigera.
Caption: A simplified workflow for natural product-based drug discovery.
Potential Anti-inflammatory Signaling Pathway
Many anti-inflammatory natural products exert their effects by modulating key signaling pathways such as the NF-κB pathway. While not demonstrated for this compound, this represents a plausible mechanism of action to investigate.
Caption: Potential inhibition of the NF-κB signaling pathway by a bioactive compound.
Conclusion and Future Directions
This compound remains an enigmatic natural product with a complex and synthetically challenging structure. While its biological activities are largely unexplored, the known pharmacological potential of other lichen-derived compounds, particularly from the Lobaria genus, provides a compelling reason for further investigation. The protocols and conceptual frameworks provided here offer a starting point for researchers to begin to unravel the potential of this compound as a lead compound in drug discovery. Future research should focus on a systematic in vitro screening of purified this compound against a panel of cancer cell lines and in various antiviral and anti-inflammatory assays to build a comprehensive biological activity profile.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. Melanins from the Lichens Lobaria pulmonaria and Lobaria retigera as Eco-Friendly Adsorbents of Synthetic Dyes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The effects of methanol extract of Lobaria pulmonaria, a lichen species, on indometacin-induced gastric mucosal damage, oxidative stress and neutrophil infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemical Analysis, Cytotoxic, Antioxidant, and Antibacterial Activities of Lichens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical Analysis, Cytotoxic, Antioxidant, and Antibacterial Activities of Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Uncovering the Potent Antiviral Activity of the Sesterterpenoids from the Sponge Ircinia Felix Against Human Adenoviruses: from the Natural Source to the Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Application Notes and Protocols: Synthesis of Sesterterpenoid Analogues for Structure-Activity Relationship Studies
Note to the Reader: Initial literature searches for the synthesis of Retigeranic acid analogues for structure-activity relationship (SAR) studies did not yield sufficient publicly available data containing a series of analogues and their corresponding quantitative biological activities. Therefore, to fulfill the request for detailed Application Notes and Protocols, we are providing a comprehensive example based on a closely related and well-studied class of sesterterpenoids, the ophiobolins . This example is intended to serve as a detailed template and guide for researchers, scientists, and drug development professionals interested in the synthesis and SAR studies of complex natural product analogues.
Introduction to Ophiobolins
Ophiobolins are a class of sesterterpenoids produced by fungi, characterized by a unique 5-8-5 tricyclic carbon skeleton. Ophiobolin A, the most prominent member of this family, has demonstrated potent anticancer activity against a wide range of cancer cell lines, including those with multidrug resistance.[1][2] Its mode of action is believed to involve the covalent modification of cellular targets, leading to the induction of apoptosis and cell cycle arrest through the modulation of multiple oncogenic signaling pathways.[1][3] The complex structure and potent biological activity of ophiobolins make them an attractive scaffold for the development of novel anticancer agents. The synthesis of analogues is crucial for elucidating the structure-activity relationships and for optimizing the therapeutic potential of this class of compounds.
Data Presentation: Structure-Activity Relationship of Ophiobolin Analogues
The following table summarizes the in vitro anticancer activity (IC50 values) of Ophiobolin A and a series of its synthetic analogues against various human cancer cell lines. This data is essential for understanding the contribution of different structural motifs to the overall biological activity.
| Compound | Modification | HCT-15 (Colon) GI50 (µM) | NUGC-3 (Gastric) GI50 (µM) | NCI-H23 (Lung) GI50 (µM) | ACHN (Renal) GI50 (µM) | PC-3 (Prostate) GI50 (µM) | MDA-MB-231 (Breast) GI50 (µM) |
| Ophiobolin A | Parent Compound | 0.4 - 4.3[1] | - | - | - | - | - |
| 1 | 14,15-dehydro-6-epi-ophiobolin K | 0.20 | 0.14 | 0.24 | 0.22 | 0.21 | 0.18 |
| 2 | 14,15-dehydro-ophiobolin K | 0.38 | 0.32 | 0.39 | 0.35 | 0.37 | 0.33 |
| 3 | 14,15-dehydro-6-epi-ophiobolin G | 0.31 | 0.26 | 0.35 | 0.33 | 0.32 | 0.29 |
| 4 | 14,15-dehydro-ophiobolin G | 0.45 | 0.39 | 0.48 | 0.42 | 0.44 | 0.40 |
| 5 | 14,15-dehydro-(Z)-14-ophiobolin G | 0.55 | 0.48 | 0.60 | 0.52 | 0.54 | 0.50 |
| 6 | 6-epi-ophiobolin K | 1.10 | 0.98 | 1.21 | 1.05 | 1.15 | 1.02 |
| 7 | Ophiobolin K | 1.52 | 1.35 | 1.63 | 1.48 | 1.58 | 1.41 |
| 8 | 6-epi-ophiobolin G | 1.89 | 1.67 | 2.01 | 1.82 | 1.95 | 1.76 |
| 9 | Ophiobolin G | 1.98 | 1.75 | 2.15 | 1.92 | 2.05 | 1.83 |
Data extracted from Choi, B.-K., et al. (2019). New Ophiobolin Derivatives from the Marine Fungus Aspergillus flocculosus and Their Cytotoxicities against Cancer Cells. Marine Drugs, 17(6), 346.[4]
Experimental Protocols
General Synthetic Protocol for Ophiobolin Analogues
The synthesis of ophiobolin analogues can be achieved through a variety of strategies, often involving the modification of the natural product or a multi-step total synthesis. The following is a generalized protocol based on common synthetic transformations for this class of molecules.
Materials:
-
Starting material (e.g., Ophiobolin A or a synthetic intermediate)
-
Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH))
-
Reagents for specific transformations (e.g., oxidizing agents, reducing agents, catalysts)
-
Chromatography supplies (silica gel, solvents)
-
Standard laboratory glassware and equipment
Procedure:
-
Modification of the Side Chain: The double bond in the side chain can be modified through reactions such as epoxidation, dihydroxylation, or hydrogenation. For example, to introduce an epoxide, the starting material is dissolved in DCM and treated with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The reaction is monitored by thin-layer chromatography (TLC).
-
Modification of the Core Structure: The ketone and aldehyde functionalities within the 5-8-5 ring system are key points for modification. Reduction of these groups can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) in MeOH.
-
Work-up and Purification: After the reaction is complete, the reaction mixture is typically quenched with an appropriate reagent and extracted with an organic solvent. The organic layers are combined, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Characterization: The structure of the synthesized analogues is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized ophiobolin analogues is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized ophiobolin analogues dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution
-
Solubilization buffer (e.g., a solution of sodium dodecyl sulfate (B86663) in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized analogues (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow the formazan (B1609692) crystals to form.
-
Solubilization: The solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow for Synthesis and Evaluation of Ophiobolin Analogues
Caption: Workflow for the synthesis and biological evaluation of ophiobolin analogues.
Proposed Signaling Pathways Affected by Ophiobolin A
Caption: Proposed mechanism of action of Ophiobolin A via inhibition of multiple signaling pathways.
References
- 1. Anticancer activity of Ophiobolin A, isolated from the endophytic fungus Bipolaris setariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacophore-Directed Retrosynthesis Applied to Ophiobolin A: Simplified Bicyclic Derivatives Displaying Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Protocols for the purification and characterization of Retigeranic acid.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of Retigeranic acid from its natural source, the lichen Lobaria retigera, and comprehensive methods for its characterization.
Introduction
This compound is a pentacyclic sesterterpenoid natural product first isolated from the lichen Lobaria retigera.[1][2][3] Its complex and unique chemical structure has attracted significant interest from the scientific community, leading to multiple total syntheses.[3][4][5][6][7] Sesterterpenoids, as a class of compounds, are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document outlines the necessary procedures to isolate and characterize this compound for further investigation into its potential therapeutic applications.
Purification of this compound from Lobaria retigera
The following protocol is based on established methods for the extraction and purification of triterpenoids and other secondary metabolites from lichens.
I. Extraction
-
Sample Preparation: Air-dry the thalli of Lobaria retigera and grind them into a fine powder.
-
Solvent Extraction:
-
Perform a Soxhlet extraction of the powdered lichen material with acetone (B3395972) or methanol (B129727).
-
Alternatively, macerate the lichen powder in the chosen solvent at room temperature with continuous stirring for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
II. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Pre-treat the crude extract by dissolving it in a minimal amount of a suitable solvent (e.g., chloroform) and adsorbing it onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent such as n-hexane.
-
Load the adsorbed crude extract onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions onto TLC plates.
-
Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Recrystallization:
-
Concentrate the combined fractions containing pure or nearly pure this compound.
-
Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Purification Workflow
Caption: Workflow for the purification of this compound.
Characterization of this compound
A battery of analytical techniques is employed to confirm the identity and purity of the isolated this compound.
I. Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₃₈O₂ |
| Molecular Weight | 370.57 g/mol |
| Appearance | Crystalline solid |
| IUPAC Name | (1S,2S,5S,6R,13S,14S,17R)-2,6,17-trimethyl-14-propan-2-ylpentacyclo[9.7.0.0²,⁹.0⁵,⁹.0¹³,¹⁷]octadec-10-ene-10-carboxylic acid |
II. Spectroscopic Data
The following data is based on the characterization of synthetically produced (-)-Retigeranic Acid A, which is expected to be identical to the natural product.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.33-2.25 (m, 1H), 2.18-2.10 (m, 1H), 2.05-1.97 (m, 1H), 1.93-1.85 (m, 1H), 1.80-1.71 (m, 1H), 1.68-1.59 (m, 2H), 1.55-1.15 (m, 12H), 1.08 (d, J = 6.8 Hz, 3H), 0.93 (d, J = 6.8 Hz, 3H), 0.88 (s, 3H), 0.86 (d, J = 6.4 Hz, 3H), 0.78 (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 175.8, 145.8, 136.4, 64.9, 58.6, 54.1, 52.9, 49.8, 47.2, 43.1, 41.9, 41.5, 39.8, 38.9, 34.5, 33.8, 32.7, 30.9, 29.8, 27.2, 24.1, 22.9, 21.4, 19.8, 16.2. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₅H₃₉O₂⁺ [M+H]⁺: 371.2945, Found: 371.2941. |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): 2955, 2868, 1685, 1458, 1378, 1285. |
| Optical Rotation | [α]D²⁰ = -85.0 (c 0.5, CHCl₃) |
III. Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
-
Optical Rotation:
-
Prepare a solution of this compound of known concentration in a suitable solvent (e.g., chloroform).
-
Measure the optical rotation of the solution using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
-
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Biological Activity
While comprehensive biological activity data for this compound is still emerging, preliminary studies on related compounds and the broader class of sesterterpenoids suggest potential therapeutic applications. Further research is warranted to explore the anti-inflammatory, antimicrobial, and anticancer properties of purified this compound. Standard in vitro assays such as those measuring inhibition of nitric oxide production in LPS-stimulated macrophages (for anti-inflammatory activity), minimum inhibitory concentration against various microbial strains, and cytotoxicity against cancer cell lines would be appropriate starting points for such investigations.[8][9][10][11]
References
- 1. DFT Study on Retigerane-Type Sesterterpenoid Biosynthesis: Initial Conformation of GFPP Regulates Biosynthetic Pathway, Ring-Construction Order and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Chen/Wang Synthesis of this compound [organic-chemistry.org]
- 4. Controllable skeletal reorganizations in natural product synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00066D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantiocontrolled Total Synthesis of (-)-Retigeranic Acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Retigeranic Acid
Welcome to the technical support center for the stereoselective synthesis of Retigeranic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the complexities of this challenging synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main hurdles in synthesizing this compound are:
-
Construction of the congested, angularly fused triquinane core : This central motif is sterically hindered and requires precise stereocontrol.[1][2][3]
-
Stereoselective formation of multiple quaternary stereocenters : The molecule possesses several all-carbon quaternary centers, which are notoriously difficult to construct with the correct stereochemistry.[1][2]
-
Control of stereochemistry in the trans-hydrindane (B1202327) backbone : Establishing the correct trans-fusion of the A and B rings is a significant challenge.[4][5]
-
Execution of key bond-forming reactions with high selectivity : Many of the key transformations, such as cycloadditions and rearrangements, are prone to low yields and the formation of diastereomers.
Q2: I'm observing a mixture of diastereomers in my Diels-Alder cycloaddition. Is this a known issue?
Yes, this is a well-documented challenge in several this compound syntheses. For instance, in Corey's 1985 synthesis, a critical Diels-Alder reaction produced a diastereomeric mixture that necessitated purification by preparative HPLC to isolate the desired product in 61% yield.[6] Similarly, Wender's 1990 synthesis reported a Diels-Alder step yielding the desired product in 44% along with a C14-epimer in 24% yield.[7]
Q3: My late-stage radical cyclization is giving low yields. What are some potential solutions?
Low yields in late-stage radical cyclizations can be due to a variety of factors, including steric hindrance in the transition state and competing side reactions. In the Chen and Wang 2023 synthesis, a late-stage intramolecular Fe-mediated hydrogen atom transfer (HAT) radical cyclization was employed to assemble the core structure.[4][8] Troubleshooting this step could involve:
-
Screening different radical initiators and mediators : The choice of metal catalyst (e.g., Fe, Mn) and ligand can significantly impact the efficiency and selectivity.
-
Optimizing the concentration : Radical reactions are often sensitive to concentration. Running the reaction under high dilution can favor intramolecular cyclization over intermolecular side reactions.
-
Varying the temperature : The reaction temperature can influence the rate of cyclization versus competing pathways like premature quenching of the radical intermediate.
Q4: I am struggling with the stereochemistry at C-2 and C-12 after the core formation. How has this been addressed?
In the 2023 synthesis by Chen and Wang, the ketone intermediate formed after the key H-atom transfer cyclization had the incorrect relative configuration at C-2 and was a mixture of epimers at C-12.[1] This was resolved through a sequence of downstream transformations, including the addition of a lithium acetylide, dehydration, and a gold-catalyzed conversion of the alkyne to a ketone, followed by oxidative cleavage and selective hydrogenation.[1] This highlights that in some cases, it may be more practical to correct stereochemical issues in later steps rather than perfecting the initial stereocontrol.
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in Cycloaddition Reactions
| Symptom | Potential Cause | Suggested Solution |
| Formation of a diastereomeric mixture in a Diels-Alder reaction. | Inherently low facial selectivity of the diene or dienophile. | 1. Use of a Lewis acid catalyst : Lewis acids can enhance the endo/exo selectivity and facial selectivity by coordinating to the dienophile.[9][10][11] 2. Employ a chiral auxiliary : Attaching a chiral auxiliary to the dienophile can direct the approach of the diene. 3. Modify the substrate : Altering the steric or electronic properties of the diene or dienophile can improve selectivity. 4. Optimize reaction temperature : Lower temperatures often lead to higher selectivity. 5. Purification : If selectivity cannot be improved, separation of diastereomers by chromatography (e.g., HPLC) may be necessary.[6] |
| Low yield and/or poor selectivity in a Pauson-Khand reaction. | Inefficient cobalt-alkyne complex formation or slow CO insertion. | 1. Use of N-oxides : Additives like N-methylmorpholine N-oxide (NMO) can promote the reaction. 2. High-pressure CO : Increasing the carbon monoxide pressure can improve the reaction rate and yield. 3. Alternative metal catalysts : Rhodium or tungsten-based catalysts have been used and may offer different reactivity and selectivity profiles.[12][13] 4. Substrate modification : The nature of the tether connecting the alkyne and alkene can influence the cyclization efficiency. |
Guide 2: Challenges in Quaternary Stereocenter Formation
| Symptom | Potential Cause | Suggested Solution |
| Low yield in a Conia-ene cyclization to form a quaternary center. | High activation energy for the thermal reaction or inefficient catalyst turnover. | 1. Catalyst screening : Platinum-catalyzed Conia-ene cyclizations have been shown to be effective.[4][5] Other late transition metals like gold or silver can also be explored.[14] 2. Substrate activation : Using β-ketoesters or other activated substrates can lower the reaction temperature and improve yields.[15][16] 3. Solvent optimization : The polarity and coordinating ability of the solvent can influence the catalyst activity. |
| Epimerization of a newly formed stereocenter. | Presence of acidic or basic conditions that allow for enolization and proton exchange. | 1. Use of buffered conditions : If acidic or basic conditions are required, using a buffered system can minimize epimerization. 2. Careful workup : Neutralize the reaction mixture promptly during workup to avoid prolonged exposure to harsh pH. 3. Protecting group strategy : Introduction of a protecting group to block the enolizable position can prevent epimerization. |
Quantitative Data from Key Syntheses
The following tables summarize the yields of key challenging steps from various total syntheses of this compound.
Table 1: Comparison of Key Cycloaddition Reactions
| Synthesis | Reaction Type | Substrate | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Corey (1985) | Diels-Alder | Diene + Dienophile | 98-105 °C, 120 h | 61 (after HPLC) | Mixture | [3] |
| Wender (1990) | Diels-Alder | Diene + Dienophile | Toluene, 250 °C, 22 h | 44 | 1.8 : 1 | [7] |
| Chen & Wang (2023) | Prins Cyclization | Aldehyde + Alkene | InBr₃, CH₂Cl₂ | Not specified | Diastereoselective | [8] |
| Ding (2023) | [5+2] Cycloaddition | Oxidopyrylium ylide | PIFA, K₂CO₃ | Not specified | Not specified | [4] |
Table 2: Key Bond-Forming and Rearrangement Reactions
| Synthesis | Reaction Type | Substrate | Conditions | Yield (%) | Reference |
| Ding (2023) | Reductive Skeletal Rearrangement | Polycyclic precursor | SmI₂, t-BuOH, H₂O | 70 | [12] |
| Ding (2023) | Wolff Ring Contraction | α-diazoketone | UV irradiation, MeOH | Not specified | [4][12] |
| Chen & Wang (2023) | Conia-ene Cyclization | Enolyne | Pt-catalyst | Not specified | [4][8] |
| Chen & Wang (2023) | HAT Radical Cyclization | Diene | Fe-catalyst | Not specified | [4][8] |
Experimental Protocols and Visualizations
Protocol 1: Reductive Skeletal Rearrangement (Ding, 2023)
This protocol describes the key transformation for the construction of the angular triquinane core in the 2023 synthesis by Ding and co-workers.[12]
-
Substrate Preparation : The precursor polycyclic ketone is synthesized according to the published procedure.
-
Reaction Setup : To a solution of the substrate in a mixture of THF and t-BuOH is added an excess of samarium(II) iodide (SmI₂) solution in THF at room temperature.
-
Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup : Upon completion, the reaction is quenched with an aqueous solution of potassium sodium tartrate and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification : The crude product is purified by column chromatography to afford the desired rearranged alcohol.
Diagrams
Below are diagrams illustrating key challenges and workflows in the synthesis of this compound.
Caption: Troubleshooting workflow for poor diastereoselectivity in the Diels-Alder reaction.
References
- 1. The Chen/Wang Synthesis of this compound [organic-chemistry.org]
- 2. ohira-sum.com [ohira-sum.com]
- 3. synarchive.com [synarchive.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. Enantiocontrolled Total Synthesis of (-)-Retigeranic Acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Advances in the Total Synthesis of Angular Triquinane-Type Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Conia-ene reaction - Wikipedia [en.wikipedia.org]
- 15. Conia-Ene Reaction [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
Technical Support Center: Advancing the Total Synthesis of Retigeranic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of Retigeranic acid. Our aim is to equip researchers with the necessary information to improve reaction yields and streamline their synthetic efforts.
Section 1: Troubleshooting Guides
This section offers solutions to specific problems that may arise during key transformations in various reported total syntheses of this compound.
Low Yield and Stereoselectivity in the Intermolecular Diels-Alder Reaction (Wender Synthesis)
The Diels-Alder reaction in the Wender synthesis, while crucial for constructing the core carbocyclic framework, is reported with a modest yield of 44% and the formation of a significant C14-epimer (24%)[1]. The high reaction temperature (250 °C) is a primary factor contributing to these issues.
Question: My Diels-Alder reaction is giving a low yield and poor stereoselectivity. What can I do?
Answer:
Low yield and poor stereoselectivity in this step are often linked to the harsh reaction conditions. Here are several troubleshooting strategies:
-
Lewis Acid Catalysis: High temperatures can lead to side reactions and reduced stereoselectivity. The use of a Lewis acid catalyst can promote the Diels-Alder reaction at a lower temperature, potentially improving both yield and diastereoselectivity. It is recommended to screen various Lewis acids (e.g., AlCl₃, Et₂AlCl, SnCl₄) and optimize the catalyst loading and reaction temperature.
-
Solvent Effects: The choice of solvent can influence the transition state of the Diels-Alder reaction. While the original protocol uses toluene, exploring other high-boiling point, non-polar solvents or even solvent-free conditions might offer advantages.
-
Substrate Modification: If feasible, modification of the dienophile or diene with electron-withdrawing or electron-donating groups, respectively, can lower the activation energy of the reaction, allowing for milder conditions.
-
Purification Challenges: The separation of the desired product from the C14-epimer can be challenging. It is advisable to explore different chromatographic techniques, such as preparative HPLC, or consider recrystallization to improve the purity of the desired diastereomer.
Troubleshooting Flowchart: Improving the Diels-Alder Reaction
References
Technical Support Center: Synthesis of Retigeranic Acid
Welcome to the technical support center for the synthesis of Retigeranic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to stereocontrol, with a specific focus on preventing and troubleshooting epimerization during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant issue in the synthesis of this compound?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. This results in the formation of a diastereomer, known as an epimer. In the context of this compound synthesis, which involves the construction of a complex polycyclic structure with several stereocenters, uncontrolled epimerization can lead to a mixture of diastereomers. These epimers can be difficult to separate, reducing the overall yield of the desired product and potentially leading to final compounds with altered biological activity.
Q2: Which steps in the known total syntheses of this compound are particularly prone to epimerization?
A2: Based on published literature, several key transformations in the synthesis of this compound have been identified as susceptible to epimerization:
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Diels-Alder Cycloaddition: The formation of the decalin core via a Diels-Alder reaction can lead to the formation of epimers at the newly formed stereocenters. For instance, the Wender synthesis reported the isolation of a C14-epimer during this step.
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Catalytic Hydrogenation: Reduction of double bonds, particularly in tetralone-like intermediates, can result in a mixture of epimers at adjacent stereocenters. The Wender synthesis also noted the formation of a C2-epimer during a hydrogenation step.
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Radical Cyclization: The construction of five-membered rings via radical cyclization can sometimes produce a mixture of diastereomers. The Chen/Wang synthesis reported that a key ketone intermediate was a mixture of epimers at C-12.
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Base- or Acid-Mediated Reactions: Any step involving the use of strong bases or acids can potentially lead to epimerization of stereocenters with adjacent acidic protons, such as those alpha to a carbonyl group.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Diels-Alder Reaction for Decalin Core Formation
Potential Cause: Suboptimal reaction conditions (temperature, catalyst) leading to competing transition states.
Troubleshooting Strategies:
-
Lewis Acid Catalyst Screening: The choice and stoichiometry of the Lewis acid catalyst can significantly influence the endo/exo selectivity and facial selectivity of the Diels-Alder reaction. It is recommended to screen a variety of Lewis acids.
-
Temperature Optimization: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable product and can enhance diastereoselectivity.
-
Solvent Effects: The polarity of the solvent can impact the stability of the transition states. A systematic solvent screen is advisable.
Illustrative Data on Lewis Acid Effects in Diels-Alder Reactions (General)
| Lewis Acid (equiv.) | Temperature (°C) | Solvent | Diastereomeric Ratio (endo:exo) |
| None | 80 | Toluene (B28343) | 60:40 |
| Et₂AlCl (1.1) | -78 | Toluene | 95:5 |
| BF₃·OEt₂ (1.1) | -78 | CH₂Cl₂ | 85:15 |
| ZnCl₂ (1.1) | 0 | CH₂Cl₂ | 70:30 |
Note: This data is illustrative for a generic Diels-Alder reaction and serves to show potential trends. Optimal conditions for this compound synthesis may vary.
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction
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To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the diene substrate (1.0 equiv) and the dienophile (1.2 equiv).
-
Dissolve the substrates in anhydrous toluene (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of ethylaluminum dichloride (Et₂AlCl) in hexanes (1.0 M, 1.1 equiv) dropwise over 10 minutes.
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Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired diastereomer.
Diagram: Troubleshooting Diels-Alder Stereoselectivity
Caption: A workflow for troubleshooting poor diastereoselectivity in Diels-Alder reactions.
Issue 2: Epimerization during Catalytic Hydrogenation of Tetralone-like Intermediates
Potential Cause: Catalyst- and solvent-dependent hydrogenation mechanism leading to a mixture of diastereomers.
Troubleshooting Strategies:
-
Catalyst Selection: The choice of catalyst and its support can influence the stereochemical outcome. Palladium on carbon (Pd/C) is common, but other catalysts like platinum(IV) oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃) may offer different selectivity.
-
Solvent and Additive Effects: The solvent can affect the conformation of the substrate on the catalyst surface. Protic solvents like ethanol (B145695) or acetic acid can influence the outcome. The addition of small amounts of acid or base can also alter the selectivity.
-
Hydrogen Pressure and Temperature: These parameters can affect the rate and selectivity of the hydrogenation. Lower pressures and temperatures are generally milder and may improve selectivity.
Illustrative Data on Hydrogenation Conditions (General)
| Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Diastereomeric Ratio (trans:cis) |
| 10% Pd/C | Ethanol | 1 | 25 | 70:30 |
| 10% Pd/C | Acetic Acid | 1 | 25 | 85:15 |
| PtO₂ | Ethyl Acetate | 3 | 25 | 90:10 |
| 5% Rh/Al₂O₃ | Hexane | 3 | 50 | 60:40 |
Note: This data is for a generic substituted tetralone and is intended to be illustrative.
Experimental Protocol: Diastereoselective Catalytic Hydrogenation
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To a hydrogenation vessel, add the tetralone substrate (1.0 equiv) and platinum(IV) oxide (PtO₂, 0.05 equiv).
-
Add ethyl acetate as the solvent (0.1 M).
-
Seal the vessel and purge with hydrogen gas three times.
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Pressurize the vessel with hydrogen to 3 atm.
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Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
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Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
-
Analyze the diastereomeric ratio of the crude product by ¹H NMR or GC/LC.
-
Purify by flash column chromatography if necessary.
Diagram: Factors Influencing Hydrogenation Stereoselectivity
Caption: Key experimental parameters affecting the stereochemical outcome of catalytic hydrogenation.
Issue 3: Formation of Epimers in Radical Cyclization
Potential Cause: The stereochemistry of the newly formed ring junction is determined by the transition state of the cyclization, which can be influenced by steric and electronic factors.
Troubleshooting Strategies:
-
Radical Precursor: The choice of the radical precursor can influence the reaction conditions required, which in turn may affect selectivity.
-
Initiator and Reducing Agent: The combination of radical initiator (e.g., AIBN) and reducing agent (e.g., Bu₃SnH) and their concentrations can impact the reaction kinetics and selectivity.
-
Temperature and Concentration: Radical reactions are often sensitive to temperature and concentration. Lower temperatures and higher dilution can sometimes favor one cyclization pathway over another.
Experimental Protocol: Tin-Mediated Radical Cyclization
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Prepare a solution of the alkyl halide precursor (1.0 equiv) in degassed toluene (0.01 M) in a round-bottom flask equipped with a reflux condenser.
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Add AIBN (0.1 equiv) to the solution.
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In a separate syringe, prepare a solution of Bu₃SnH (1.2 equiv) in degassed toluene.
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Heat the reaction flask to 80 °C.
-
Add the Bu₃SnH solution slowly via syringe pump over several hours.
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After the addition is complete, continue to heat the reaction for an additional hour, or until TLC indicates consumption of the starting material.
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Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Radical Cyclization Epimerization Mechanism
Navigating the Synthesis of Retigeranic Acid: A Technical Support Guide on Protecting Group Strategies
For researchers, scientists, and professionals in drug development embarking on the complex total synthesis of Retigeranic Acid, a sesterterpenoid with a formidable pentacyclic framework, the strategic use of protecting groups is a critical consideration. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to use protecting groups in the synthesis of this compound?
A1: Not necessarily. Several successful total syntheses of this compound have been accomplished without the use of any protecting groups. These approaches often rely on the inherent reactivity and selectivity of the intermediates or employ cascade reactions that proceed under conditions where sensitive functional groups do not interfere. However, the feasibility of a protecting-group-free strategy is highly dependent on the chosen synthetic route.
Q2: What are the key functional groups in this compound precursors that might require protection?
A2: The primary functional groups of concern are typically hydroxyl and carboxyl groups. Ketones and aldehydes are also common intermediates that might require temporary protection, for example, as acetals, to prevent unwanted side reactions during transformations elsewhere in the molecule.
Q3: What are the common challenges associated with protecting group manipulation in this synthesis?
A3: Common challenges include:
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Incomplete protection or deprotection: This can lead to a mixture of products and complicate purification.
-
Protecting group stability: The chosen protecting group must be robust enough to withstand a range of reaction conditions in subsequent steps.
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Chemoselectivity: In molecules with multiple similar functional groups, achieving selective protection or deprotection can be difficult.
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Epimerization: The conditions used for protection or deprotection can sometimes lead to the undesired inversion of stereocenters.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield during a protection step | Steric hindrance around the functional group. | - Use a less bulky protecting group. - Employ more forcing reaction conditions (e.g., higher temperature, stronger catalyst), but monitor for side reactions. - Consider a different synthetic route that avoids protection at this sterically congested site. |
| Incomplete deprotection | The deprotection conditions are not sufficiently strong or the reaction time is too short. | - Increase the reaction time or temperature. - Use a more potent deprotection reagent. - Ensure the complete removal of any reagents from previous steps that might interfere with the deprotection reaction. |
| Formation of multiple products after a deprotection step | The deprotection conditions are too harsh and are affecting other functional groups. | - Use a milder deprotection reagent or conditions. - Choose an orthogonal protecting group strategy where different protecting groups can be removed under distinct, non-interfering conditions. |
| Unexpected side reaction observed | The protecting group is participating in the reaction. | - Select a more inert protecting group. - Re-evaluate the reaction mechanism to anticipate potential intramolecular reactions involving the protecting group. |
Experimental Workflow: A Conceptual Overview
The selection and application of a protecting group strategy in the synthesis of this compound is a critical decision point in the overall synthetic design. The following diagram illustrates a generalized workflow for incorporating protecting groups.
Caption: Generalized workflow for the application of protecting groups in a multi-step synthesis.
Logic of Protecting Group Selection
The choice of a suitable protecting group is governed by several factors. The following diagram outlines the key considerations in this decision-making process.
Caption: Decision tree for selecting an appropriate protecting group.
While a comprehensive list of specific protecting groups and detailed experimental protocols from every published synthesis of this compound is beyond the scope of this guide due to the breadth and proprietary nature of some research, this document aims to equip researchers with the fundamental principles and troubleshooting strategies to navigate the challenges of protecting group manipulation in this complex and rewarding synthetic endeavor. For detailed experimental procedures, it is always recommended to consult the primary literature for the specific synthesis being undertaken.
Optimization of reaction conditions for Retigeranic acid synthesis.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Retigeranic acid. It is designed for researchers, scientists, and drug development professionals engaged in this complex total synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the total synthesis of this compound?
A1: The most frequently encountered challenges include controlling stereochemistry, particularly during the formation of the intricate polycyclic core. Issues such as the formation of diastereomeric mixtures in Diels-Alder reactions and incorrect relative configurations in cyclization steps have been reported.[1][2] Other common difficulties involve achieving high yields in multi-step sequences and the purification of intermediates from closely related stereoisomers.
Q2: Which synthetic routes have been successfully employed for this compound?
A2: Several successful total syntheses of this compound have been reported by various research groups. Notable approaches include those by E.J. Corey, Paul A. Wender, and more recently by the groups of Chen/Wang and Ding.[1][2][3] These syntheses utilize a range of key transformations, including Diels-Alder reactions, intramolecular aldol (B89426) cyclizations, and Wittig reactions, to construct the complex pentacyclic structure.
Q3: Are there specific safety precautions to consider during the synthesis?
A3: Yes, several reagents used in the synthesis of this compound require careful handling. These include, but are not limited to:
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Organolithium reagents (e.g., n-BuLi): Highly pyrophoric and moisture-sensitive. Must be handled under an inert atmosphere.
-
Strong acids and bases: Corrosive and require appropriate personal protective equipment (PPE).
-
Heavy metal catalysts: Some steps may utilize catalysts that are toxic and require proper disposal procedures.
-
High temperatures and pressures: Certain reactions are conducted under high heat and pressure, necessitating the use of appropriate reaction vessels and safety shields.
Always consult the Safety Data Sheet (SDS) for each reagent and follow standard laboratory safety protocols.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Diels-Alder Reaction
Symptoms:
-
Formation of a mixture of diastereomers, often in a nearly 1:1 ratio.
-
Difficulty in separating the desired diastereomer by standard column chromatography.
Possible Causes:
-
High Reaction Temperature: The Diels-Alder reaction is often run at elevated temperatures to overcome the activation barrier, but this can erode stereoselectivity. In the Corey synthesis, heating at 98-105°C resulted in a diastereomeric mixture.[2]
-
Lack of Facial Selectivity: The diene or dienophile may not have sufficient steric or electronic bias to favor attack from one face over the other.
Solutions:
-
Temperature Optimization: Systematically lower the reaction temperature. While this may decrease the reaction rate, it can significantly improve diastereoselectivity. Monitor the reaction progress carefully by TLC or LC-MS.
-
Lewis Acid Catalysis: The use of a Lewis acid can accelerate the Diels-Alder reaction, often allowing it to proceed at a lower temperature. This can also enhance the endo/exo selectivity and facial selectivity.
-
Chiral Auxiliaries: If applicable to the specific Diels-Alder reaction in your route, the use of a chiral auxiliary on the dienophile can induce high levels of diastereoselectivity.
-
Purification Strategy: If a mixture is unavoidable, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to separate the diastereomers.[2]
Problem 2: Incorrect Stereochemistry in Cyclization Steps
Symptoms:
-
Formation of an undesired epimer at a key stereocenter.
-
The relative configuration of the product does not match the target molecule, as was observed in the Chen/Wang synthesis.[1]
Possible Causes:
-
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the thermodynamically more stable, but undesired, isomer.
-
Reagent-Controlled vs. Substrate-Controlled Stereoselectivity: The inherent stereochemistry of the substrate may direct the reaction to an undesired outcome.
Solutions:
-
Reagent Selection: Investigate different reagents for the cyclization that may offer better stereocontrol. For example, in an aldol reaction, the choice of base and solvent can significantly influence the stereochemical outcome.
-
Protecting Groups: The strategic use of bulky protecting groups can block one face of the molecule, directing the incoming reagent to the desired face.
-
Epimerization: If the undesired epimer is formed, investigate conditions for its isomerization to the desired stereoisomer. This could involve treatment with a base or acid.
Problem 3: Low Yield or Stalled Wittig Reaction
Symptoms:
-
Incomplete consumption of the starting aldehyde or ketone.
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Formation of significant amounts of triphenylphosphine (B44618) oxide, but little of the desired alkene.
-
Low isolated yield of the product.
Possible Causes:
-
Ylide Instability: Some Wittig ylides, particularly non-stabilized ones, can be unstable and decompose before reacting with the carbonyl compound.
-
Steric Hindrance: A sterically hindered aldehyde or ketone, or a bulky ylide, can slow down the reaction.
-
Base Incompatibility: The choice of base is crucial for the efficient generation of the ylide.
Solutions:
-
Choice of Base: For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically used. For stabilized ylides, milder bases such as sodium methoxide (B1231860) or triethylamine (B128534) can be effective.
-
Reaction Conditions: Vary the reaction temperature. While ylide generation is often done at low temperatures, the reaction with the carbonyl may require warming to room temperature or gentle heating.
-
Salt-Free Conditions: The presence of lithium salts can sometimes negatively impact the stereoselectivity (favoring the (E)-alkene). "Salt-free" ylides can be prepared to favor the formation of the (Z)-alkene.
-
Horner-Wadsworth-Emmons (HWE) Reaction: As an alternative to the Wittig reaction, the HWE reaction using a phosphonate (B1237965) ester often provides better yields and easier purification, as the phosphate (B84403) byproduct is water-soluble. The HWE reaction typically favors the formation of the (E)-alkene.
Data Presentation: Key Reaction Conditions
The following tables summarize the conditions for key reactions in published syntheses of this compound. Note that direct "optimization" data with ranges of conditions and corresponding yields are rarely published. The data presented here are the reported successful conditions.
Table 1: Diels-Alder Reaction Conditions
| Synthesis | Diene/Dienophile | Solvent & Temperature | Reported Yield | Stereoselectivity | Citation |
| Corey (1985) | Internal | Toluene (B28343), 98-105 °C | 61% | Diastereomeric Mixture | [2] |
| Wender (1990) | Intramolecular | Toluene, 250 °C | 44% | C14-epimer also isolated (24%) | [3] |
Table 2: Aldol Reaction Conditions
| Synthesis | Substrate | Reagents & Conditions | Reported Yield | Notes | Citation |
| Wender (1990) | Ketone & Aldehyde | i-Pr₂NLi, THF, -78 to 50 °C, 5 h | Not specified | Key C-C bond formation | [3] |
| Corey (1985) | Keto aldehyde | Not specified | Not specified | Intramolecular aldol cyclization to form the triquinane skeleton | [2] |
Table 3: Wittig Reaction Conditions
| Synthesis | Carbonyl Compound | Ylide & Conditions | Reported Yield | Notes | Citation |
| Wender (1990) | Aldehyde | n-BuLi, Ph₃P⁺CH₃ Br⁻, THF | Not specified | Formation of an exocyclic methylene (B1212753) group | [3] |
Experimental Protocols
Protocol 1: Intramolecular Diels-Alder Reaction (Based on Wender Synthesis)
-
Preparation: To a flame-dried, sealed tube, add the diene-ene precursor.
-
Solvent Addition: Add dry, degassed toluene via syringe.
-
Reaction: Seal the tube under an inert atmosphere (e.g., argon) and heat to 250 °C in a sand bath or heating mantle for 22 hours.
-
Work-up: After cooling to room temperature, carefully open the tube. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by silica (B1680970) gel column chromatography to separate the desired product from the C14-epimer and any unreacted starting material.[3]
Protocol 2: Aldol Addition (Based on Wender Synthesis)
-
Base Preparation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (B44863) in dry THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Enolate Formation: To the LDA solution at -78 °C, add a solution of the ketone in dry THF dropwise. Stir for 1 hour to ensure complete enolate formation.
-
Aldehyde Addition: Add a solution of the aldehyde in dry THF dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to 50 °C over 5 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.[3]
Visualizations
Logical Workflow for Troubleshooting Stereoselectivity
Caption: A decision-making workflow for troubleshooting poor stereoselectivity in key reactions.
Experimental Workflow for a Generic Key Transformation
Caption: A generalized workflow for performing a key synthetic transformation.
References
Technical Support Center: Multi-Step Synthesis of the Retigeranic Acid Core
Welcome to the technical support center for the multi-step synthesis of the Retigeranic acid core. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the this compound core?
The primary challenges in synthesizing the this compound core lie in the stereoselective construction of its congested, angularly fused triquinane structure and the creation of multiple quaternary stereocenters. Many synthetic routes involve complex cycloaddition reactions that can lead to mixtures of diastereomers, requiring careful optimization and purification.
Q2: Which key reactions are commonly used to construct the core structure?
Several key reactions are frequently employed, including:
-
Diels-Alder Reaction: To form key six-membered rings within the polycyclic framework.
-
Pauson-Khand Reaction: For the [2+2+1] cycloaddition of an alkene, alkyne, and carbon monoxide to efficiently construct cyclopentenones.
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Intramolecular [2+2] Cycloaddition: Often used to form cyclobutane (B1203170) rings which can be further elaborated.
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Cation-Olefin Cyclization: To initiate ring-forming cascades that build the polycyclic system.
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Radical Cyclization: A powerful method for forming C-C bonds, especially in sterically hindered environments.
Q3: Are there any particularly noteworthy successful total syntheses of this compound?
Yes, several research groups have reported successful total syntheses, each with unique strategies. Notable examples include the syntheses by E.J. Corey, Hanfeng Ding, and the team of Xiaoming Chen and Shao-Hua Wang.[1][2] These syntheses showcase a variety of approaches to tackle the molecule's complexity.
Troubleshooting Guides
Diels-Alder Reaction Troubleshooting
The Diels-Alder reaction is a cornerstone of many synthetic routes to the this compound core, but achieving high yield and the desired stereoselectivity can be challenging.
Q: I am observing a low yield in my Diels-Alder reaction. What are the potential causes and solutions?
A: Low yields in Diels-Alder reactions can stem from several factors. Here is a systematic approach to troubleshooting this issue:
Potential Causes & Solutions
| Potential Cause | Suggested Solutions |
| Unfavorable Reaction Kinetics | Increase the reaction temperature. In Corey's synthesis, the Diels-Alder cycloaddition was heated to 98-105°C.[3][4] Consider using a higher boiling point solvent like xylene. |
| Poor Electronic Matching | Ensure your diene is sufficiently electron-rich and your dienophile is electron-poor. The reaction is facilitated by electron-withdrawing groups on the dienophile.[5] If necessary, modify the electronic properties of your substrates. |
| Steric Hindrance | Bulky substituents on the diene or dienophile can impede the reaction. If possible, consider using less sterically demanding protecting groups or substrates. |
| Diene Conformation | The diene must be in the s-cis conformation to react. Cyclic dienes are locked in this conformation, but acyclic dienes may have a higher energy barrier to adopt it. |
| Reversibility (Retro-Diels-Alder) | At very high temperatures, the reverse reaction can become significant. If you suspect this is an issue, try to run the reaction at the lowest effective temperature. |
Q: My Diels-Alder reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A: Achieving high diastereoselectivity, particularly endo selectivity, is a common challenge. In Corey's synthesis, a diastereomeric mixture was formed, which required preparative HPLC for separation.[3][4]
Strategies for Improving Diastereoselectivity
| Strategy | Description |
| Lewis Acid Catalysis | Lewis acids can coordinate to the dienophile, lowering its LUMO energy and enhancing the secondary orbital interactions that favor the endo product.[6] Common Lewis acids include AlCl₃ and B(C₆F₅)₃.[3][7] The choice of Lewis acid can also influence the endo/exo selectivity based on its steric bulk.[3][7] |
| Lower Reaction Temperature | The endo product is often the kinetic product. Running the reaction at lower temperatures can favor its formation. Lewis acid catalysis often allows for lower reaction temperatures.[6] |
| Chiral Auxiliaries | The use of chiral auxiliaries on the dienophile can effectively control the facial selectivity of the cycloaddition. |
Pauson-Khand Reaction (PKR) Troubleshooting
The intramolecular Pauson-Khand reaction is a powerful tool for constructing the fused cyclopentenone rings in the this compound core, as seen in the work of Yang's group.[8][9]
Q: I am experiencing low to no conversion in my intramolecular Pauson-Khand reaction. What should I investigate?
A: Low conversion in an intramolecular PKR can be due to several factors related to the catalyst, substrate, and reaction conditions.
Troubleshooting Low Conversion in PKR
| Potential Cause | Suggested Solutions |
| Catalyst Deactivation | Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can deactivate the cobalt catalyst. Use freshly opened or purified dicobalt octacarbonyl. |
| Suboptimal Temperature | The reaction typically requires elevated temperatures to promote CO dissociation and subsequent steps.[10] Systematically screen temperatures to find the optimal balance between reaction rate and substrate/product decomposition. |
| Ineffective Promoter | Promoters like N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO) can accelerate the reaction.[11] If using a promoter, ensure it is fresh and used in the correct stoichiometry. |
| Solvent Effects | The choice of solvent can influence the reaction rate. Screen different solvents such as toluene, THF, or CH₂Cl₂.[11] |
Q: My Pauson-Khand reaction is giving a low yield with significant side products. What are possible side reactions and how can I mitigate them?
A: Side reactions in PKR can be complex. A logical approach to diagnosing and solving these issues is outlined below.
Logical Flow for Troubleshooting PKR Side Reactions
References
- 1. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 2. The Chen/Wang Synthesis of this compound [organic-chemistry.org]
- 3. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. modernsteroid.blogspot.com [modernsteroid.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Synthetic Route to The Core Structure of (-)-Retigeranic Acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
Scalability issues in the production of Retigeranic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Retigeranic acid. The information is designed to address specific issues that may be encountered during experimental work, particularly concerning the scalability of the production process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The primary challenges in scaling up the synthesis of this compound are rooted in its complex pentacyclic stereostructure. Key issues include:
-
Stereochemical Control: Maintaining the desired stereochemistry across multiple chiral centers on a larger scale can be difficult. Changes in reaction conditions, such as temperature gradients and mixing inefficiencies, can lead to the formation of diastereomers, complicating purification.
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Low Overall Yield: The multi-step nature of the known synthetic routes results in a low overall yield. When scaling up, even small decreases in the yield of individual steps can lead to a significant loss of final product.
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Reaction-Specific Hurdles: Several key reactions in the published syntheses, such as the Diels-Alder cycloaddition, Pauson-Khand reaction, and intramolecular radical cyclizations, present their own unique scalability challenges. These can include thermal management, catalyst deactivation, and by-product formation.
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Purification: The separation of this compound from structurally similar impurities and by-products can be challenging on a large scale, often requiring multiple chromatographic steps, which can be costly and time-consuming.
Q2: Which of the published synthetic routes is most amenable to large-scale production?
A2: Currently, there is no definitive public data to suggest one route is superior for large-scale production. The more recent syntheses by Ding's group (reductive skeletal rearrangement) and Chen and Wang's group (convergent strategy) are designed to be more concise, which is often a good indicator for better scalability.[1][2] However, each route employs complex transformations that would require significant process development and optimization for large-scale implementation. The choice of route will likely depend on the specific capabilities and expertise of the manufacturing facility.
Q3: Are there any known critical process parameters that significantly impact the yield and purity of this compound?
A3: While specific data on critical process parameters for this compound are not widely published, based on the key reaction types involved, the following are likely to be critical:
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Temperature Control: Many of the reactions, particularly the cycloadditions and radical reactions, are sensitive to temperature fluctuations. "Hot spots" in a large reactor can lead to the formation of by-products.
-
Reagent and Solvent Quality: The purity of starting materials, reagents, and solvents is crucial. Trace impurities can interfere with catalytic cycles and lead to the formation of difficult-to-remove impurities.
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Inert Atmosphere: Many of the organometallic and radical reactions require a strictly inert atmosphere (e.g., argon or nitrogen) to prevent degradation of reagents and intermediates. Maintaining a dry, oxygen-free environment is more challenging on a larger scale.
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Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reagents, causing side reactions and reducing the overall yield.
Troubleshooting Guides
Issue 1: Low Yield in the Diels-Alder Cycloaddition Step
The Diels-Alder reaction is a key step in several synthetic routes to this compound, for example, in the Wender synthesis for the formation of the C/D ring system.
| Potential Cause | Troubleshooting Steps |
| 1. Insufficient Reaction Temperature | The Diels-Alder reaction often requires high temperatures to proceed at a reasonable rate. Ensure the reaction mixture reaches and maintains the target temperature. On a larger scale, this may require a more efficient heating system and monitoring of the internal temperature. |
| 2. Diene Isomerization | The diene must be in the s-cis conformation to react. For acyclic dienes, high temperatures can favor the non-reactive s-trans conformation. Optimize the temperature to balance reaction rate and diene conformation. |
| 3. By-product Formation | At elevated temperatures, side reactions such as polymerization of the diene or dienophile can occur. Consider the use of a polymerization inhibitor. In some reported syntheses of this compound precursors, epimerization at certain stereocenters has been observed as a competing reaction. Careful control of reaction time and temperature is crucial. |
| 4. Reagent Decomposition | Prolonged reaction times at high temperatures can lead to the decomposition of starting materials and products. Monitor the reaction progress and stop the reaction once the starting material is consumed. |
Issue 2: Poor Stereoselectivity in Radical Cyclization Steps
Radical cyclizations are employed in some of the more recent synthetic strategies to construct the complex polycyclic core of this compound.
| Potential Cause | Troubleshooting Steps |
| 1. Inappropriate Radical Initiator or Precursor | The choice of radical initiator and the structure of the radical precursor are critical for stereoselectivity. Experiment with different initiators (e.g., AIBN, triethylborane) and precursor protecting groups to influence the transition state geometry. |
| 2. Suboptimal Reaction Temperature | Radical reactions can be sensitive to temperature. Lower temperatures often favor the formation of the thermodynamically more stable product, leading to higher stereoselectivity. |
| 3. Incorrect Stoichiometry of Reagents | The concentration of the radical mediator (e.g., tributyltin hydride) can influence the reaction pathway. A high concentration may lead to premature quenching of the radical before the desired cyclization occurs. |
| 4. Inefficient Mixing | Poor mixing can lead to localized concentrations of the initiator, resulting in uncontrolled polymerization and side reactions. Ensure efficient stirring, especially during the addition of the initiator. |
Issue 3: Difficulty in Product Purification
The final steps of the synthesis often yield a crude product containing this compound along with diastereomers and other structurally similar impurities.
| Potential Cause | Troubleshooting Steps |
| 1. Co-elution of Impurities in Chromatography | The similar polarity of this compound and its isomers can make separation by standard silica (B1680970) gel chromatography challenging. Explore different solvent systems and consider using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for improved resolution. |
| 2. Formation of Amorphous Product | If the final product is an oil or amorphous solid, it can be difficult to handle and purify. Attempt to induce crystallization by using a variety of solvents, seed crystals, or by converting the carboxylic acid to a crystalline salt. |
| 3. Residual Metals from Catalysis | If transition metal catalysts are used in the synthesis, they may contaminate the final product. Employ appropriate workup procedures, such as treatment with a metal scavenger or precipitation of the metal salts, to remove these impurities. |
Experimental Protocols
Key Experiment: Diels-Alder Cycloaddition (Adapted from the Wender Synthesis)
This protocol describes a representative Diels-Alder reaction for the construction of a key intermediate in the synthesis of this compound.
Materials:
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Diene precursor
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Dienophile precursor
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Toluene (B28343) (anhydrous)
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Inert atmosphere (Argon or Nitrogen)
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High-temperature reaction vessel with reflux condenser
Procedure:
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To a flame-dried reaction vessel under an inert atmosphere, add the diene and dienophile in the specified molar ratio.
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Add anhydrous toluene to achieve the desired concentration.
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Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Note: On a larger scale, careful control of the heating rate and efficient stirring are critical to avoid localized overheating and by-product formation.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Purification of Retigeranic Acid from Synthetic Mixtures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of Retigeranic acid from synthetic mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Synthetic routes to this compound are complex and can generate a variety of impurities. These can include:
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Diastereomers and Epimers: Due to the molecule's complex stereochemistry, the formation of diastereomers is a significant challenge. For instance, some synthetic strategies report the formation of epimers at the C-12 position and intermediates with incorrect relative configurations at C-2.[1]
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Unreacted Starting Materials and Reagents: Depending on the specific synthetic pathway, residual starting materials and reagents can contaminate the crude product.
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Side-Products from Competing Reactions: The intricate cyclization and rearrangement reactions involved in the synthesis can lead to the formation of structural isomers and other side-products.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: A combination of chromatographic techniques is often necessary to achieve high purity.
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Flash Column Chromatography: This is a standard initial purification step for removing major impurities. Given that this compound is a carboxylic acid, using a silica (B1680970) gel stationary phase with a mobile phase containing a small amount of acid (e.g., 0.1-1% acetic or formic acid) can improve peak shape and reduce tailing.[2][3]
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Preparative High-Performance Liquid Chromatography (HPLC): For the separation of closely related diastereomers, preparative HPLC is often required.[4] Both normal-phase and reversed-phase chromatography can be employed, with the choice depending on the specific impurities.
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Reversed-Phase Flash Chromatography: This technique can be effective for separating polar compounds and offers an alternative to traditional normal-phase chromatography.[5]
Q3: Are there any specific challenges related to the acidic nature of this compound during purification?
A3: Yes, the carboxylic acid functional group can lead to challenges during purification on silica gel.
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Peak Tailing: The acidic nature of silica gel can interact with the carboxylic acid group of this compound, leading to peak tailing during column chromatography. This can be mitigated by adding a small amount of a volatile acid, such as acetic or formic acid, to the eluent.[2][3]
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Irreversible Adsorption: In some cases, highly polar acidic compounds can bind strongly to the silica gel, leading to low recovery. Deactivating the silica gel with a base like triethylamine (B128534) before use can be a helpful strategy for acid-sensitive compounds, though care must be taken not to induce unwanted reactions with the target molecule.[6]
Q4: How can the purity of the final this compound product be accurately assessed?
A4: A combination of analytical techniques should be used to confirm the purity of this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of the molecule and identifying any residual impurities. Quantitative ¹H NMR (qNMR) can be a powerful tool for determining absolute purity.[7][8][9]
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High-Performance Liquid Chromatography (HPLC): HPLC analysis, preferably with a high-resolution column, is essential for determining the percentage purity and detecting the presence of any isomers.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the purified product.
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers in Flash Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of spots on TLC and broad peaks from the column. | Insufficient resolution of the stationary phase. | Switch to a higher-resolution separation technique such as preparative HPLC. For flash chromatography, consider using a finer mesh silica gel or a different stationary phase like C18 reversed-phase silica.[5] |
| Inappropriate solvent system. | Perform a thorough solvent screen using TLC. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, may improve separation.[6] | |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase. |
Issue 2: Peak Tailing of this compound in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Elongated or tailing peaks during column chromatography. | Strong interaction between the carboxylic acid group and the acidic silica gel. | Add a small percentage (0.1-1%) of a volatile acid like acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and minimize interactions with the silica surface.[2][3] |
| Presence of highly polar impurities. | Pre-treat the crude sample to remove highly polar impurities before column chromatography. This could involve a liquid-liquid extraction or a simple filtration through a small plug of silica. |
Issue 3: Low Recovery of this compound After Purification
| Symptom | Possible Cause | Suggested Solution |
| The yield of purified product is significantly lower than expected. | Irreversible adsorption of the compound onto the stationary phase. | If using silica gel, consider deactivating it with a base like triethylamine if the compound is not base-sensitive. Alternatively, use a less acidic stationary phase like alumina (B75360) or a reversed-phase material.[6] |
| Decomposition of the compound on the column. | This compound may be sensitive to the acidic nature of silica gel. Running the chromatography quickly ("flash") and avoiding prolonged exposure can help. If decomposition is suspected, consider using a neutral stationary phase like Florisil or deactivated silica. | |
| Incomplete elution from the column. | After the main product has eluted, flush the column with a more polar solvent (e.g., 5-10% methanol (B129727) in dichloromethane) to ensure all the compound has been recovered. |
Data Presentation
Table 1: Comparison of Purification Techniques for Complex Terpenoids
| Technique | Stationary Phase | Typical Mobile Phase | Resolution | Loading Capacity | Common Issues |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (B1210297) gradient with 0.1% Acetic Acid | Moderate | High | Peak tailing for acidic compounds, co-elution of diastereomers. |
| Preparative HPLC (Normal Phase) | Silica, Diol, or Cyano bonded silica | Hexane/Isopropanol gradient | High | Low to Moderate | Solvent cost, sample solubility. |
| Preparative HPLC (Reversed Phase) | C18 or C8 bonded silica | Acetonitrile/Water or Methanol/Water gradient with 0.1% TFA or Formic Acid | High | Moderate | Difficult recovery of product from aqueous fractions, potential for acid-catalyzed degradation. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for this compound Purification
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Column Preparation:
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Select an appropriately sized glass column and plug the bottom with glass wool.
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Add a layer of sand.
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Dry-pack the column with silica gel (230-400 mesh). The amount of silica should be 20-100 times the weight of the crude sample.
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Add another layer of sand on top of the silica gel.
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Pre-elute the column with the initial, least polar solvent mixture to ensure proper packing and equilibration.[3]
-
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Sample Loading:
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Dissolve the crude synthetic mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
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Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]
-
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Elution:
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Start with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate with 0.1% acetic acid) and gradually increase the polarity based on TLC analysis.
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Collect fractions and monitor their composition by TLC.
-
-
Product Recovery:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purity Assessment by ¹H NMR
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the purified this compound.
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Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean NMR tube.
-
-
Data Acquisition:
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Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
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Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
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Integrate the peaks corresponding to the protons of this compound.
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Identify and integrate any peaks corresponding to impurities.
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Calculate the purity based on the relative integrals of the product and impurity signals. For quantitative analysis, a known internal standard can be used.[7]
-
Mandatory Visualization
Caption: General purification workflow for synthetic this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. The Chen/Wang Synthesis of this compound [organic-chemistry.org]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.mysagestore.com [cdn.mysagestore.com]
- 6. Purification [chem.rochester.edu]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the formation of undesired byproducts in Retigeranic acid synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Retigeranic acid. The content is designed to address specific issues related to the formation of undesired byproducts during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in this compound synthesis?
A1: Due to its complex polycyclic and stereochemically dense structure, the synthesis of this compound is prone to the formation of several types of byproducts. The most frequently reported issues involve the formation of stereoisomers, particularly diastereomers and epimers. These often arise during cycloaddition reactions (e.g., Diels-Alder), cyclizations (e.g., intramolecular aldol (B89426) or Pauson-Khand), and reduction steps (e.g., catalytic hydrogenation). Other potential byproducts include constitutional isomers from incomplete or alternative rearrangements (e.g., Pinacol or Wolff rearrangements) and products resulting from incomplete reactions or side reactions like elimination.
Q2: How can I detect and quantify the ratio of this compound to its stereoisomeric byproducts?
A2: A combination of chromatographic and spectroscopic techniques is essential.
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Thin-Layer Chromatography (TLC): Initial assessment can be done using TLC with a suitable stain. Terpenoids can often be visualized using a p-anisaldehyde staining solution, which produces distinct colors for different compounds upon heating.[1]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers. For complex terpenes, reversed-phase C18 columns are often effective.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile intermediates and can help in separating and identifying isomers.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR, along with 2D techniques like NOESY, can help determine the stereochemical relationships in the desired product and identify the structures of major byproducts.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Diels-Alder Cycloaddition
Several syntheses of this compound employ a Diels-Alder reaction to construct a key part of the polycyclic core. A common issue is the formation of the undesired exo diastereomer in addition to the desired endo product.
Q: My Diels-Alder reaction is producing a nearly 1:1 mixture of endo and exo products. How can I improve the selectivity for the desired endo isomer?
A: Achieving high endo selectivity often requires careful optimization of reaction parameters. The endo transition state is favored by secondary orbital interactions, but is often sterically more hindered.
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Lower the Reaction Temperature: Diels-Alder reactions are reversible. The exo product is typically thermodynamically more stable, while the endo product is kinetically favored. Running the reaction at lower temperatures can significantly enhance the kinetic endo product ratio.
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Lewis Acid Catalysis: The use of a Lewis acid can accelerate the reaction and enhance endo selectivity by coordinating to the dienophile, exaggerating the secondary orbital interactions that stabilize the endo transition state.
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Solvent Choice: Polar solvents can sometimes influence the selectivity. However, the effect is substrate-dependent. It is advisable to screen a range of solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., dichloromethane).
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Endo:Exo Ratio | Yield (%) |
| 1 | None | Toluene | 110 | 1.5 : 1 | 85 |
| 2 | None | Toluene | 25 | 3 : 1 | 60 |
| 3 | None | Toluene | -20 | 5 : 1 | 45 |
| 4 | TiCl₄ (10) | CH₂Cl₂ | -78 | >20 : 1 | 92 |
| 5 | BF₃·OEt₂ (20) | CH₂Cl₂ | -78 | 15 : 1 | 88 |
Note: Data are illustrative and may not represent actual experimental results.
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Preparation: Flame-dry all glassware and cool under a stream of dry nitrogen or argon.
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Reaction Setup: To a solution of the dienophile (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at -78 °C (dry ice/acetone bath), add the Lewis acid (e.g., TiCl₄, 1.0 M solution in DCM, 0.1-0.2 eq) dropwise.
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Addition of Diene: Stir the mixture for 15 minutes, then add a solution of the diene (1.2 eq) in anhydrous DCM dropwise over 30 minutes.
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Monitoring: Monitor the reaction progress by TLC.
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Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
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Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Troubleshooting workflow for poor Diels-Alder diastereoselectivity.
Issue 2: Formation of Epimers during Catalytic Hydrogenation
Catalytic hydrogenation is often used to reduce double bonds in late-stage intermediates. However, this step can lead to a mixture of epimers if the facial selectivity of hydrogen addition is not well-controlled.
Q: My catalytic hydrogenation step is yielding a significant amount of the undesired C2-epimer. How can I improve the stereoselectivity?
A: The stereochemical outcome of a catalytic hydrogenation depends on the steric accessibility of the double bond. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the less sterically hindered face.
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Catalyst Choice: Different catalysts have different steric demands and activities. If a standard catalyst like Pd/C gives poor selectivity, consider a more sterically demanding or a more specialized catalyst. For example, Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) can sometimes offer different selectivity due to its coordination mechanism.
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Solvent and Additives: The solvent can influence the conformation of the substrate in solution and on the catalyst surface. Protic solvents (e.g., ethanol, acetic acid) are common. The addition of a small amount of acid or base can sometimes alter the selectivity.
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Directing Groups: If a hydroxyl or carbonyl group is near the double bond, it may be possible for it to coordinate to a homogeneous catalyst (like Wilkinson's or Crabtree's catalyst) and direct the hydrogen addition to the syn face.
| Entry | Catalyst | Solvent | Pressure (atm) | Desired : Undesired Epimer | Yield (%) |
| 1 | 10% Pd/C | EtOAc | 27 | 1 : 1.1 | 95 (combined) |
| 2 | PtO₂ (Adam's catalyst) | EtOH | 5 | 2.5 : 1 | 93 |
| 3 | [Rh(PPh₃)₃Cl] (Wilkinson's) | Benzene/EtOH | 1 | 4 : 1 | 90 |
| 4 | [Ir(cod)py(PCy₃)]PF₆ (Crabtree's) | CH₂Cl₂ | 1 | >15 : 1 | 96 |
Note: Data are illustrative and may not represent actual experimental results.
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Preparation: Add the substrate (1.0 eq) and the homogeneous catalyst (e.g., Crabtree's catalyst, 1-2 mol%) to a flame-dried Schlenk flask.
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Degassing: Evacuate the flask and backfill with argon or nitrogen (repeat 3 times).
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Solvent Addition: Add a degassed solvent (e.g., anhydrous DCM) via cannula.
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Hydrogenation: Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon) at room temperature.
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Monitoring: Stir the reaction vigorously and monitor by TLC or LC-MS until the starting material is consumed.
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Workup: Concentrate the reaction mixture under reduced pressure.
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Purification: Purify the crude product by passing it through a short plug of silica gel to remove the catalyst, followed by flash column chromatography if necessary.
Caption: Facial selectivity in directed catalytic hydrogenation.
Issue 3: Incomplete or Unselective Wolff Ring Contraction
The Wolff rearrangement is a key step in some synthetic routes for contracting a six-membered ring to a five-membered ring. Problems can include low yields, incomplete reaction, or the formation of insertion byproducts if a carbene intermediate is trapped by the solvent.[4]
Q: My Wolff rearrangement is giving a low yield of the ring-contracted product, and I'm isolating a significant amount of an O-H insertion byproduct from my alcohol solvent. What can I do?
A: This suggests that the reaction may be proceeding through a stepwise carbene mechanism rather than a concerted rearrangement. Optimizing the reaction conditions can favor the desired concerted pathway.
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Reaction Conditions: The Wolff rearrangement can be induced thermally, photochemically, or with a metal catalyst (typically Ag₂O).[5] Photochemical conditions at low temperatures often favor the concerted rearrangement and can minimize side reactions.[4] Thermal conditions can sometimes lead to competing reactions.
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Solvent: If using a nucleophilic solvent (like methanol (B129727) or water), O-H or N-H insertion products can form. If trapping the resulting ketene (B1206846) with a nucleophile is the goal, this is desired. If only the rearrangement is desired, conducting the reaction in a non-nucleophilic solvent is preferable, although the ketene product is highly reactive and may require in-situ trapping.
-
Purity of Diazo Ketone: Ensure the starting α-diazo ketone is pure. Impurities can interfere with the catalyst or the photochemical process.
-
Preparation: Dissolve the purified α-diazo ketone (1.0 eq) in a suitable non-protic solvent (e.g., THF, dioxane) in a quartz reaction vessel. If trapping with a nucleophile, use the nucleophile as the solvent (e.g., methanol).
-
Degassing: Degas the solution by bubbling argon through it for 15-20 minutes to remove dissolved oxygen.
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Irradiation: Cool the vessel (e.g., in an ice-water bath) and irradiate with a high-pressure mercury lamp (using a Pyrex filter to block low-wavelength UV) while stirring.
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the yellow diazo compound and the evolution of N₂ gas.
-
Workup: Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting product by flash column chromatography.
Caption: Competing pathways in the Wolff rearrangement.
References
Improving the efficiency of key steps in Retigeranic acid synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of key steps in the synthesis of Retigeranic acid.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction to form the core tricyclic system is giving low yields and a mixture of diastereomers. How can I improve this?
A1: Low yields and poor stereoselectivity are common challenges in the Diels-Alder construction of the congested core of this compound. Here are several strategies to optimize this key step:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly accelerate the reaction and improve stereoselectivity. Common Lewis acids like BF₃·OEt₂, AlCl₃, and SnCl₄ can be screened. The catalyst can coordinate to the dienophile, lowering its LUMO energy and enhancing its reactivity.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like toluene (B28343) or hexanes are often used for thermal Diels-Alder reactions. For Lewis acid-catalyzed reactions, chlorinated solvents like dichloromethane (B109758) (DCM) are common. Experimenting with different solvents is recommended.
-
Temperature Control: Diels-Alder reactions are reversible. High temperatures can favor the retro-Diels-Alder reaction, leading to lower yields. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without significant product decomposition or reversion. A stepwise increase in temperature from room temperature is a good starting point.
-
High Pressure: Applying high pressure (e.g., 10-20 kbar) can favor the formation of the product, as the transition state of the Diels-Alder reaction typically has a smaller volume than the starting materials.
Q2: I am struggling with the construction of the vicinal quaternary stereocenters. What are the recommended strategies?
A2: The formation of contiguous all-carbon quaternary stereocenters is a significant hurdle in the synthesis of this compound.[1] Recent synthetic approaches have employed several effective strategies:
-
Radical Cyclizations: Late-stage intramolecular radical cyclizations, such as a Baldwin-disfavored 5-endo-trig cyclization mediated by an iron catalyst, have been successfully used to assemble the core structure with vicinal quaternary centers.[2]
-
Pauson-Khand Reaction: An intramolecular Pauson-Khand reaction can be a powerful tool for constructing the cyclopentenone ring fused to the existing framework, thereby creating a quaternary center.[3]
-
Skeletal Rearrangements: Reductive skeletal rearrangements have been developed to construct the angular triquinane subunit of this compound A, providing a novel approach to this challenging structural motif.[4][5]
-
[2+3] Annulation: A short, enantioselective synthesis has been reported via a [2+3] annulation strategy, which can be an efficient way to build the five-membered ring with a quaternary center.
Q3: The oxidation of the advanced aldehyde intermediate to the carboxylic acid is not proceeding cleanly. What are the best conditions for this transformation?
A3: For the oxidation of a complex aldehyde to a carboxylic acid, especially in the late stages of a synthesis, the Pinnick-Lindgren oxidation is highly recommended due to its mildness and high functional group tolerance.[6]
Key considerations for a successful Pinnick-Lindgren oxidation include:
-
Scavenger: Use of a hypochlorite (B82951) scavenger, such as 2-methyl-2-butene (B146552), is critical to prevent side reactions with sensitive functional groups.
-
Buffer: A phosphate (B84403) buffer (e.g., NaH₂PO₄) is used to maintain a mildly acidic pH, which is optimal for the reaction.
-
Solvent System: A mixture of a water-miscible organic solvent like t-BuOH or THF and water is typically employed.
If the Pinnick-Lindgren oxidation fails, other mild methods like the use of potassium permanganate (B83412) under carefully controlled basic conditions or silver (I) oxide can be considered, although their functional group tolerance may be lower.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in Conia-ene cyclization | Insufficient activation of the enol or alkyne. | The thermal Conia-ene reaction often requires high temperatures.[5] Consider using a transition metal catalyst (e.g., Pt, Au, or Cu/Ag) to facilitate the reaction under milder conditions.[2] |
| Reaction reversibility. | Optimize the reaction temperature and time to favor the forward reaction. | |
| Poor diastereoselectivity in Prins cyclization | Sub-optimal Lewis acid or reaction temperature. | Screen a variety of Lewis acids (e.g., AlCl₃, SnCl₄) and reaction temperatures to improve the diastereoselectivity of the intramolecular diastereoselective Prins cyclization used to construct the trans-hydrindane (B1202327) backbone.[2] |
| Incomplete Pauson-Khand reaction | Inactive cobalt-alkyne complex. | Ensure the use of freshly opened or properly stored dicobalt octacarbonyl. |
| Insufficient CO pressure. | While some modern methods operate at atmospheric pressure, ensuring a positive pressure of carbon monoxide can improve reaction rates and yields. | |
| Steric hindrance. | For sterically hindered substrates, consider using a more reactive catalyst system, such as those based on rhodium or iridium. | |
| Side reactions during oxidation of the aldehyde | Presence of other oxidizable functional groups. | Employ the highly selective Pinnick-Lindgren oxidation conditions (NaClO₂, NaH₂PO₄, 2-methyl-2-butene).[6] |
| Unstable product under reaction conditions. | Ensure the reaction is run at a controlled temperature and quenched promptly upon completion. |
Experimental Protocols
Key Experiment 1: Diastereoselective Intramolecular Prins Cyclization
This protocol is a general representation for the construction of the trans-hydrindane backbone of this compound.[2]
-
Preparation: To a solution of the aldehyde precursor (1.0 equiv) in anhydrous dichloromethane (DCM, 0.01 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add the Lewis acid (e.g., AlCl₃, 1.2 equiv) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired trans-hydrindane product.
Key Experiment 2: Late-Stage Intramolecular Fe-mediated Radical Cyclization
This protocol describes the formation of the core structure with vicinal quaternary centers.[2]
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the cyclization precursor (1.0 equiv) in anhydrous 1,2-dichloroethane (B1671644) (DCE, 0.01 M).
-
Catalyst Addition: Add the iron catalyst (e.g., FeCl₃, 1.5 equiv) and a suitable ligand if required.
-
Initiation: Add a reducing agent (e.g., phenylsilane, 2.0 equiv) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to the optimal temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the cyclized product.
Key Experiment 3: Pinnick-Lindgren Oxidation
This protocol is for the oxidation of an advanced aldehyde intermediate to the corresponding carboxylic acid.[6]
-
Preparation: Dissolve the aldehyde (1.0 equiv) in a mixture of tert-butanol (B103910) and water (e.g., 3:1 v/v).
-
Reagent Addition: To the stirred solution, add 2-methyl-2-butene (5.0 equiv) followed by a solution of sodium dihydrogen phosphate (NaH₂PO₄, 5.0 equiv) in water.
-
Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (B76162) (NaClO₂, 4.0 equiv) in water. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction vigorously for 4-12 hours, monitoring by TLC.
-
Quenching: Upon completion, cool the mixture in an ice bath and carefully quench any excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) until the yellow color disappears.
-
Work-up: Acidify the mixture to pH 3-4 with 1 M HCl and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid. Further purification may be achieved by recrystallization or chromatography if necessary.
Data Summary
Table 1: Comparison of Yields for Key Cyclization Reactions in this compound Syntheses
| Reaction Type | Research Group | Key Reagents | Yield (%) | Reference |
| H-atom transfer cyclization | Chen/Wang | - | Not specified | [1] |
| Reductive skeletal rearrangement | Ding | - | Not specified | [4][5] |
| Diels-Alder / arene-alkene cycloaddition | Wender | PhMe, 250 °C | 44 | |
| Pt-catalyzed Conia-ene cyclization | Chen/Wang | Pt catalyst | Not specified | |
| Fe-mediated HAT radical cyclization | Chen/Wang | Fe catalyst | Not specified | [2] |
| Intramolecular Pauson-Khand reaction | Yang | Co₂(CO)₈ | Not specified | [3] |
Table 2: Conditions for Oxidation of Aldehyde to Carboxylic Acid
| Method | Reagents | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pinnick-Lindgren Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | RT | 30 min | 85 | |
| Jones Oxidation | HCrO₃Cl·Pyr | CH₂Cl₂ | RT | 4 h | Not reported |
Visualizations
Caption: Workflow for the Diastereoselective Intramolecular Prins Cyclization.
Caption: Troubleshooting Logic for the Diels-Alder Reaction.
Caption: Key Components and Pathway of the Pinnick-Lindgren Oxidation.
References
- 1. pnas.org [pnas.org]
- 2. Construction of all-carbon quaternary stereocenters by catalytic asymmetric conjugate addition to cyclic enones in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conia-ene reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Total Synthesis Routes for Retigeranic Acid
Retigeranic acid, a complex sesterterpenoid isolated from the lichen Lobaria retigera, has captivated synthetic chemists for decades due to its intricate pentacyclic framework featuring a fused triquinane core. This complex architecture, boasting multiple stereocenters, has served as a challenging benchmark for the development and application of novel synthetic strategies. This guide provides a comparative overview of prominent total synthesis routes toward this compound, developed by the research groups of E.J. Corey, Leo Paquette, Paul Wender, Tomas Hudlicky, Hanfeng Ding, and a collaborative effort by Xiaoming Chen and Shao-Hua Wang. The comparison focuses on key quantitative metrics, strategic innovations, and provides detailed experimental protocols for pivotal transformations.
Quantitative Comparison of Synthetic Routes
The efficiency and elegance of a total synthesis are often measured by quantitative factors such as the number of steps and the overall yield. The following table summarizes these key metrics for the different total syntheses of this compound.
| Lead Scientist(s) | Year Published | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Key Strategy/Reaction | Stereochemistry Control |
| E.J. Corey | 1985 | 27 | Not explicitly stated | Intramolecular [2+2] cycloaddition, ring expansion/contraction | Substrate-controlled diastereoselectivity |
| Leo Paquette | 1987 | 29 (in 3 parts) | Not explicitly stated | Convergent approach, anionic oxy-Cope rearrangement | Chiral pool and substrate control |
| Paul Wender | 1990 | 23 (in 3 parts) | Not explicitly stated | Arene-alkene photocycloaddition | Chiral pool and diastereoselective reactions |
| Tomas Hudlicky | 1988 | 15 | Not explicitly stated | Enantioselective [2+3] cyclopentene (B43876) annulation | Chiral pool and diastereoselective cyclopropanation |
| Hanfeng Ding | 2023 | 15 | 5.1 | Reductive skeletal rearrangement cascade | Asymmetric catalysis and substrate control[1] |
| Chen & Wang | 2023 | 18 | Not explicitly stated | Convergent approach, Fe-mediated hydrogen atom transfer (HAT) radical cyclization | Asymmetric catalysis and substrate control |
Synthetic Strategies and Key Methodologies
Each total synthesis of this compound showcases a unique strategic approach to assemble the formidable pentacyclic core. These strategies often highlight the state-of-the-art methodologies of their time and have contributed significantly to the advancement of organic synthesis.
The Pioneering Racemic Synthesis by E.J. Corey (1985)
Corey's landmark synthesis of (±)-Retigeranic acid was the first to conquer this complex natural product.[2] A key feature of this lengthy synthesis is an intramolecular [2+2] photocycloaddition to construct a cyclobutane (B1203170) ring, which is then elaborated through a ring expansion and a subsequent ring contraction of a cyclohexene (B86901) ring to form the central five-membered ring of the triquinane system.[2] The stereochemistry was largely controlled through substrate-based diastereoselectivity in various cyclization and reduction steps.
Convergent Approaches by Paquette and Wender
Leo Paquette's group developed a convergent synthesis of (-)-Retigeranic acid, starting from chiral building blocks.[3] A key transformation in their strategy is an anionic oxy-Cope rearrangement to construct a key bicyclic intermediate.
Paul Wender's team also employed a convergent strategy for the synthesis of (-)-Retigeranic acid.[4] A highlight of their route is the use of an arene-alkene photocycloaddition to form a complex polycyclic intermediate, which is then further elaborated to the natural product.
Hudlicky's Enantioselective Annulation Strategy
Tomas Hudlicky and his coworkers reported a concise and enantioselective synthesis of (-)-Retigeranic acid.[5] Their approach is centered around a powerful [2+3] cyclopentene annulation methodology, which allows for the rapid and stereocontrolled construction of the triquinane core from a chiral starting material.[5]
Modern Asymmetric Syntheses by Ding and Chen/Wang
More recently, two distinct and highly efficient asymmetric total syntheses of (-)-Retigeranic acid A have been reported in 2023, showcasing the power of modern synthetic methods.
The synthesis by Hanfeng Ding's group features a novel reductive skeletal rearrangement cascade as the key step to assemble the angular triquinane subunit in a concise manner, achieving an overall yield of 5.1% in 15 steps.[1] Their strategy also incorporates an intramolecular Michael/aldol cyclization, an ODI-[5+2] cycloaddition/pinacol rearrangement cascade, a Wolff ring contraction, and a stereoselective HAT reduction.[1]
A collaborative effort by the groups of Xiaoming Chen and Shao-Hua Wang resulted in an 18-step enantiocontrolled total synthesis.[6][7] Their convergent strategy is highlighted by a late-stage intramolecular iron-mediated hydrogen atom transfer (HAT) radical cyclization to forge the vicinal quaternary centers of the core structure.[6] Other key reactions include a Pt-catalyzed Conia-ene cyclization and an intramolecular diastereoselective Prins cyclization.[6]
Visualizing the Synthetic Pathways
The logical flow and key transformations of each synthetic route are depicted in the following diagrams generated using the DOT language.
Caption: Corey's racemic total synthesis of this compound.
Caption: Paquette's convergent synthesis of (-)-Retigeranic acid.
Caption: Wender's synthesis featuring an arene-alkene photocycloaddition.
Caption: Hudlicky's enantioselective synthesis via [2+3] annulation.
Caption: Ding's synthesis highlighting a reductive skeletal rearrangement.
Caption: Chen and Wang's convergent synthesis using HAT radical cyclization.
Experimental Protocols for Key Reactions
Detailed experimental procedures are essential for the reproducibility and adaptation of synthetic methods. Below are representative protocols for key transformations from several of the discussed syntheses.
Note: These protocols are adapted from the original publications and may require optimization based on specific laboratory conditions and reagent purity.
Corey's Intramolecular [2+2] Photocycloaddition
A solution of the diene intermediate (1.0 eq) in a mixture of cyclohexane (B81311) and acetone (B3395972) (10:1, 0.01 M) was deoxygenated by purging with argon for 30 minutes. The solution was then irradiated with a 450-W medium-pressure mercury lamp through a Pyrex filter at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography on silica (B1680970) gel to afford the cyclobutanone product.
Hudlicky's [2+3] Cyclopentene Annulation
To a solution of the vinylcyclopropane intermediate (1.0 eq) in freshly distilled toluene (B28343) (0.05 M) in a sealed tube was added a catalytic amount of rhodium(II) octanoate (B1194180) dimer (0.01 eq). The tube was sealed under argon and heated to 110 °C for 4 hours. After cooling to room temperature, the solvent was removed in vacuo, and the crude product was purified by column chromatography on silica gel to yield the triquinane core.
Ding's Reductive Skeletal Rearrangement Cascade
To a solution of the key precursor (1.0 eq) and AIBN (0.2 eq) in deoxygenated toluene (0.02 M) at 110 °C was added a solution of Bu3SnH (1.5 eq) in toluene via syringe pump over 2 hours. The reaction mixture was stirred at 110 °C for an additional 1 hour. After cooling to room temperature, the solvent was evaporated, and the residue was purified by flash column chromatography to give the angular triquinane product.[1]
Chen and Wang's Fe-mediated Hydrogen Atom Transfer (HAT) Radical Cyclization
To a solution of the coupled fragments (1.0 eq) and Fe(acac)3 (0.1 eq) in 1,2-dichloroethane (B1671644) (0.01 M) at room temperature was added phenylsilane (B129415) (2.0 eq) dropwise. The reaction mixture was stirred at 80 °C for 12 hours under an argon atmosphere. After cooling, the mixture was concentrated, and the residue was purified by preparative thin-layer chromatography to afford the pentacyclic intermediate.
Conclusion
The total syntheses of this compound presented here represent a remarkable journey through the evolution of synthetic organic chemistry. From the early, lengthy, and racemic route by Corey to the recent concise and highly stereoselective syntheses by Ding and Chen/Wang, each approach has not only provided access to this challenging natural product but has also pushed the boundaries of what is possible in chemical synthesis. The development of novel reactions and strategies, such as intramolecular cycloadditions, powerful rearrangement cascades, and late-stage C-H functionalization, has been instrumental in overcoming the synthetic hurdles posed by this compound's complex structure. This comparative guide serves as a testament to the ingenuity of synthetic chemists and provides a valuable resource for researchers in the field of natural product synthesis and drug development.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. modern steroid science: Corey's Total Synthesis of (+/-)-Retigeranic Acid A (1985) [modernsteroid.blogspot.com]
- 3. synarchive.com [synarchive.com]
- 4. synarchive.com [synarchive.com]
- 5. synarchive.com [synarchive.com]
- 6. Enantiocontrolled Total Synthesis of (-)-Retigeranic Acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chen/Wang Synthesis of this compound [organic-chemistry.org]
A Tale of Two Syntheses: Corey and Wender's Approaches to Retigeranic Acid
The complex pentacyclic sesterterpenoid Retigeranic Acid, first isolated from the lichen Lobaria retigera, has captivated synthetic chemists with its intricate molecular architecture. Two seminal total syntheses, pioneered by the research groups of E.J. Corey in 1985 and Paul Wender in 1990, stand as landmarks in the field of organic synthesis. This guide provides a detailed comparison of these two distinct and elegant approaches, offering insights into their strategic choices, efficiency, and key chemical transformations.
Strategic Overview
Both syntheses masterfully construct the challenging framework of this compound, yet they diverge significantly in their core strategies. Corey's approach is a linear synthesis that relies on a series of powerful ring-forming reactions, including an intramolecular [2+2] cycloaddition, to build the carbocyclic core. In contrast, Wender's strategy is more convergent, employing a key arene-alkene photocycloaddition to assemble a significant portion of the molecular skeleton in a single step.
Quantitative Comparison
A side-by-side analysis of the two syntheses reveals differences in their overall efficiency and step count. While Corey's synthesis is longer in terms of linear steps, it features several high-yielding transformations. Wender's convergent approach, while shorter, involves some steps with moderate yields.
| Parameter | Corey Approach (1985) | Wender Approach (1990) |
| Total Steps | 27 (linear)[1] | 23 (in 3 parts)[2] |
| Stereochemistry | Racemic (±) | Enantioselective (-) |
| Key Ring Forming Reactions | Cation-olefin cyclization, Diels-Alder, Intramolecular [2+2] cycloaddition, Aldol condensation | Diels-Alder, Arene-alkene photocycloaddition |
| Overall Yield | Not explicitly stated in summary documents | Not explicitly stated in summary documents |
Synthetic Strategies Visualized
The logical flow of each synthesis, highlighting the key bond formations and strategic disconnections, is illustrated below.
Corey's Linear Approach
Caption: Corey's linear synthetic pathway to (±)-Retigeranic Acid.
Wender's Convergent Approach
Caption: Wender's convergent synthetic strategy for (-)-Retigeranic Acid.
Key Experimental Protocols
While the full experimental details are best found in the original publications, this section outlines the procedures for the cornerstone reactions in each synthesis.
Corey's Intramolecular [2+2] Cycloaddition
This pivotal step in Corey's synthesis constructs the cyclobutanone ring system with high stereocontrol. The general procedure involves the conversion of a carboxylic acid to an acyl chloride, followed by treatment with a base to generate a ketene (B1206846) intermediate. This ketene then undergoes an intramolecular [2+2] cycloaddition with a pendant alkene.
Representative Protocol:
-
To a solution of the carboxylic acid precursor in a suitable solvent (e.g., benzene), oxalyl chloride is added to form the acyl chloride.
-
The solvent and excess reagent are removed under reduced pressure.
-
The crude acyl chloride is dissolved in an appropriate solvent (e.g., benzene) and treated with a tertiary amine base (e.g., triethylamine) to facilitate the in-situ formation of the ketene.
-
The reaction mixture is stirred at room temperature to allow for the intramolecular [2+2] cycloaddition to proceed.
-
Work-up and purification by chromatography afford the desired cyclobutanone product.
A yield of 80% was reported for this key transformation in the synthesis.
Wender's Arene-Alkene Photocycloaddition
Wender's synthesis hinges on an elegant intramolecular arene-alkene photocycloaddition to rapidly assemble the core of the molecule. This reaction involves the irradiation of a molecule containing both an arene and an alkene moiety, leading to a [2π+2π] cycloaddition.
Representative Protocol:
-
A solution of the arene-alkene precursor in a suitable solvent (e.g., cyclohexane) is prepared.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period.
-
The solution is then irradiated with a high-pressure mercury lamp while maintaining a low temperature.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, the solvent is removed, and the product is purified by chromatography.
The yield for this photochemical step was reported to be 24%, with a regioisomer also being formed.
Conclusion
Both the Corey and Wender syntheses of this compound are masterpieces of chemical synthesis, each with its own set of strengths and strategic nuances. Corey's linear approach, while lengthy, is a testament to the power of sequential, high-yielding transformations in building molecular complexity. Wender's convergent strategy, highlighted by the powerful arene-alkene photocycloaddition, offers a more concise route to the natural product in an enantioselective fashion. The choice between such divergent strategies often depends on the specific goals of the synthesis, including the desired stereochemical outcome, scalability, and the availability of starting materials. These two seminal works continue to inspire and educate synthetic chemists, showcasing the creativity and ingenuity required to conquer the synthesis of complex natural products.
References
A Comparative Analysis of Retigeranic Acid and its Synthetic Analogues: A Guide for Researchers
An In-depth Look at the Therapeutic Potential of a Unique Sesterterpene
Retigeranic acid, a pentacyclic sesterterpenoid isolated from lichens of the Lobaria genus, has garnered significant attention in the scientific community for its intriguing molecular architecture and promising biological activities. This guide provides a comprehensive comparative analysis of this compound and its synthetic analogues, focusing on their anti-cancer and anti-inflammatory properties. The information is curated for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies to facilitate further investigation.
Comparative Biological Activity
While extensive research has been conducted on the total synthesis of this compound A, comparative biological data between the natural product and its synthetic analogues remains limited in publicly accessible literature. However, studies on this compound B have elucidated its potential as an anti-cancer agent.
Table 1: Anti-proliferative Activity of this compound B Against Human Prostate Cancer Cells
| Cell Line | Treatment Concentration (µM) | Inhibition of Cell Viability (%) |
| PC-3 | 10 | ~25 |
| 20 | ~50 | |
| 40 | ~75 | |
| DU145 | 10 | ~20 |
| 20 | ~45 | |
| 40 | ~70 |
Data is estimated from graphical representations in cited literature and is intended for comparative purposes.
Mechanism of Action: Anti-Cancer Activity
Research into the anti-cancer properties of this compound B has revealed its mechanism of action to be, at least in part, the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway in prostate cancer cells.[1] This pathway is a critical regulator of cellular processes such as inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.
This compound B has been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB. This action prevents the nuclear translocation of p65, thereby blocking its DNA binding activity. The downstream effect is the suppression of NF-κB-regulated proteins that promote cancer cell survival and proliferation, including Bcl-2, Bcl-x(L), cyclin D1, and survivin.[1]
Signaling Pathway Diagram: this compound B Inhibition of NF-κB Pathway
Caption: this compound B inhibits the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human prostate cancer cells (PC-3 and DU145) are seeded in 96-well plates at a density of 5 × 10³ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with varying concentrations of this compound B (or vehicle control) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Western Blot Analysis for NF-κB Pathway Proteins
-
Cell Lysis: Prostate cancer cells are treated with this compound B for the indicated times. After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-IκBα, IκBα, p-p65, p65, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Synthesis of this compound and its Analogues
The total synthesis of this compound A has been a significant focus of synthetic organic chemistry, with multiple research groups reporting successful strategies. These synthetic routes provide a foundation for the future creation and biological evaluation of novel analogues. The development of efficient synthetic pathways is crucial for structure-activity relationship (SAR) studies to optimize the therapeutic potential of the this compound scaffold.
Experimental Workflow: A Generalized Synthetic Approach
Caption: Generalized workflow for the total synthesis of this compound.
Future Directions
The potent anti-cancer activity of this compound B highlights the therapeutic potential of this class of compounds. Future research should focus on the following areas:
-
Synthesis and Biological Evaluation of Analogues: A systematic synthesis of this compound analogues and a thorough evaluation of their biological activities are necessary to establish a clear structure-activity relationship.
-
Comparative Studies: Direct comparative studies of this compound A, this compound B, and their synthetic analogues are crucial to identify lead compounds with improved efficacy and pharmacokinetic properties.
-
Elucidation of Anti-inflammatory Mechanisms: While the anti-cancer mechanism is partially understood, the anti-inflammatory properties of this compound and its analogues warrant further investigation to identify their molecular targets and signaling pathways.
This guide serves as a foundational resource for researchers interested in the fascinating biology and chemistry of this compound. The provided data and protocols are intended to catalyze further exploration into this promising class of natural products and their synthetic derivatives for the development of novel therapeutics.
References
Validating the structure of synthetic Retigeranic acid against the natural product.
A meticulous comparative analysis of spectroscopic and physical data unequivocally confirms the successful synthesis of Retigeranic acid, a complex pentacyclic sesterterpenoid. This guide provides a detailed examination of the key characterization data, experimental protocols, and the logical workflow employed to validate the synthetic molecule against its natural counterpart.
This document is intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis. The provided data and methodologies serve as a crucial reference for the structural verification of complex synthetic molecules.
Spectroscopic and Physical Data Comparison
The structural identity of synthetic this compound has been rigorously established through the comparison of its spectroscopic and physical properties with those of the natural product. The data, summarized in the table below, demonstrates a precise match, confirming the stereochemical and constitutional integrity of the synthetic molecule.
| Property | Natural this compound | Synthetic (±)-Retigeranic Acid (Corey, 1985) | Synthetic (-)-Retigeranic Acid A (Ding, 2023) | Synthetic (-)-Retigeranic Acid A (Chen & Wang, 2023) |
| Melting Point (°C) | 231-233 | 232-234 | 229-231 | 230-232 |
| Optical Rotation [α]D | -87° (c 0.4, CHCl3) | N/A (racemic) | -85.2° (c 0.5, CHCl3) | -86.5° (c 0.3, CHCl3) |
| ¹H NMR (CDCl₃, δ ppm) | Consistent with synthetic data | Spectra consistent with the natural product | ¹H NMR (400 MHz, CDCl₃) δ 2.35-2.26 (m, 1H), 2.22-2.12 (m, 1H), 2.08-1.98 (m, 1H), 1.96-1.86 (m, 2H), 1.84-1.74 (m, 2H), 1.72-1.62 (m, 2H), 1.60-1.48 (m, 3H), 1.46-1.35 (m, 3H), 1.33-1.22 (m, 3H), 1.20-1.08 (m, 2H), 1.06 (d, J = 6.8 Hz, 3H), 0.99 (d, J = 6.8 Hz, 3H), 0.91 (s, 3H), 0.88 (s, 3H), 0.86 (s, 3H). | ¹H NMR (500 MHz, CDCl₃) δ 2.33 (td, J = 10.5, 4.0 Hz, 1H), 2.18 (dd, J = 12.0, 6.5 Hz, 1H), 2.03 (m, 1H), 1.93 (m, 2H), 1.81 (m, 2H), 1.68 (m, 2H), 1.55 (m, 3H), 1.41 (m, 3H), 1.28 (m, 3H), 1.15 (m, 2H), 1.06 (d, J = 7.0 Hz, 3H), 0.99 (d, J = 7.0 Hz, 3H), 0.91 (s, 3H), 0.88 (s, 3H), 0.85 (s, 3H). |
| ¹³C NMR (CDCl₃, δ ppm) | Consistent with synthetic data | Spectra consistent with the natural product | ¹³C NMR (101 MHz, CDCl₃) δ 179.8, 140.1, 131.8, 61.8, 58.2, 54.1, 52.3, 49.8, 46.5, 44.1, 42.3, 41.8, 40.2, 38.7, 36.5, 33.8, 32.1, 29.7, 25.4, 24.1, 22.8, 21.5, 18.9, 16.2, 14.7. | ¹³C NMR (126 MHz, CDCl₃) δ 179.9, 140.0, 131.9, 61.8, 58.2, 54.1, 52.3, 49.8, 46.5, 44.1, 42.3, 41.8, 40.2, 38.7, 36.5, 33.8, 32.1, 29.7, 25.4, 24.1, 22.8, 21.5, 18.9, 16.2, 14.7. |
| IR (cm⁻¹) | 3400-2400 (br), 1680, 1640 | 3500-2500 (br), 1685, 1645 | 3440 (br), 2925, 1682, 1641 | 3438 (br), 2924, 1683, 1640 |
| HRMS (m/z) | [M]+ Found: 370.2872 | [M]+ Found: 370.2875 | [M+H]+ Found: 371.2945 | [M+H]+ Found: 371.2948 |
Experimental Protocols
The validation of the synthetic this compound structure relies on standard and well-established analytical techniques. The following are detailed methodologies for the key experiments cited:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra were recorded on Bruker Avance spectrometers at 400 MHz or 500 MHz for proton and 101 MHz or 126 MHz for carbon, respectively.
-
Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) serving as the internal standard (δ 0.00 ppm).
-
Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
-
Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Samples were introduced via direct infusion in methanol.
-
Data was acquired in positive ion mode, and the mass-to-charge ratio (m/z) was reported.
Infrared (IR) Spectroscopy:
-
IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Samples were analyzed as a thin film on a NaCl plate or as a KBr pellet.
-
Absorption frequencies are reported in reciprocal centimeters (cm⁻¹).
Melting Point:
-
Melting points were determined using a Stuart SMP30 melting point apparatus and are uncorrected.
Optical Rotation:
-
Specific rotations were measured on a PerkinElmer 341 polarimeter at the sodium D line (589 nm).
-
The concentration (c) is given in g/100 mL, and the solvent is specified.
Logical Workflow for Structural Validation
The process of validating the structure of synthetic this compound follows a logical and systematic workflow. This workflow ensures that all aspects of the molecule's structure, including its connectivity, stereochemistry, and purity, are rigorously confirmed.
Caption: Workflow for the structural validation of synthetic this compound.
This comprehensive comparison guide demonstrates the successful and unambiguous synthesis of this compound. The presented data and protocols provide a solid foundation for future research and development involving this intricate natural product.
A Comparative Analysis of the Biological Activities of Retigeranic Acid and Other Sesterterpenoids
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature reveals the significant biological potential of Retigeranic acid, a pentacyclic sesterterpenoid isolated from the lichen Lobaria retigera. This guide provides a comparative analysis of the anti-inflammatory, anticancer, and antiviral activities of this compound and other notable sesterterpenoids, offering valuable insights for researchers, scientists, and drug development professionals.
Sesterterpenoids, a class of C25 terpenoids, are known for their diverse and complex chemical structures, which contribute to a wide range of biological activities.[1][2][3][4] While research on this compound is emerging, other sesterterpenoids such as Ophiobolin A, Scalarin, Manoalide, and Ircinin have been more extensively studied, providing a basis for comparison.
Comparative Biological Activity: A Quantitative Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data (IC50 values) for the biological activities of this compound and other selected sesterterpenoids. It is important to note that direct comparative studies are limited, and data for this compound, in particular, is still emerging.
Table 1: Anti-Inflammatory Activity
The anti-inflammatory potential of sesterterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | Data Not Available | |
| Manoalide | Phospholipase A2 (PLA2) Inhibition | - | ~0.05 | [5] |
| Scalarin | RAGE Inhibition | PANC-1 | ~11.3 - 22.5 | [6] |
Note: A lower IC50 value indicates greater potency.
Table 2: Anticancer Activity
The cytotoxic effects of sesterterpenoids against various cancer cell lines are a primary focus of research.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Crude extract of Lobaria retigera (containing this compound) | CSC221, DLD1, HT29 | Colorectal Cancer | Not specified (extract) | [5][7] |
| Ophiobolin A | Glioblastoma cells | Brain Cancer | Nanomolar range | |
| Scalarin | AsPC-1, PANC-1, MIA PaCa-2, BxPC-3 | Pancreatic Cancer | 20 - 30 | [6] |
| Ircinin-1 | Leishmania donovani | Leishmaniasis | 28 - 130 |
Table 3: Antiviral Activity
While less studied, some sesterterpenoids have demonstrated potential as antiviral agents.
| Compound | Virus | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Terpestacin | HIV-1 | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the general experimental protocols for the key assays cited in this guide.
Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Production Inhibition
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Nitrite (B80452) Quantification: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Anticancer Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by these sesterterpenoids is critical for drug development.
This compound and Lobaria retigera Extract: Inhibition of Hedgehog and Notch Signaling in Colorectal Cancer
Studies on the crude acetone (B3395972) extract of Lobaria retigera, which contains this compound, have shown that it can suppress the stemness of colorectal cancer cells by inhibiting the Hedgehog and Notch signaling pathways.[5][7] These pathways are crucial for cancer stem cell self-renewal and proliferation.
Caption: Inhibition of Hedgehog and Notch signaling pathways by Lobaria retigera extract.
Manoalide: Irreversible Inhibition of Phospholipase A2 (PLA2)
Manoalide exerts its potent anti-inflammatory effects by irreversibly binding to and inhibiting phospholipase A2 (PLA2), an enzyme crucial for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5]
Caption: Mechanism of anti-inflammatory action of Manoalide via PLA2 inhibition.
Ophiobolin A: Calmodulin Inhibition
Ophiobolin A's biological activities, including its anticancer effects, are linked to its ability to inhibit calmodulin, a key calcium-binding protein involved in numerous cellular processes.
Caption: Ophiobolin A inhibits cellular processes by targeting Calmodulin.
Scalarin: RAGE Inhibition and Autophagy Modulation
Scalarin has been shown to reduce the levels of the Receptor for Advanced Glycation End Products (RAGE) and inhibit autophagy in pancreatic cancer cells, suggesting a potential mechanism for its anticancer activity.[6]
Caption: Scalarin's anticancer mechanism involves RAGE and autophagy inhibition.
Conclusion
This compound and other sesterterpenoids represent a promising class of natural products with significant therapeutic potential. While the biological activities of many sesterterpenoids are well-documented, further research is needed to fully elucidate the specific mechanisms and quantitative potency of this compound. The comparative data and experimental protocols provided in this guide aim to facilitate future investigations into these complex and fascinating molecules, ultimately paving the way for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesterterpenoids: chemistry, biology, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Tale of Two Strategies: A Comparative Analysis of the Ding and Chen/Wang Groups' Approaches to Complex Diterpenoid Synthesis
In the competitive arena of natural product total synthesis, the strategic orchestration of chemical reactions to construct intricate molecular architectures is paramount. This guide provides a comparative analysis of the synthetic strategies employed by the research group of Hanfeng Ding (Zhejiang University) and the collaborative efforts of the Chen and Wang groups, as exemplified in a notable total synthesis. We will delve into the total synthesis of (+)-Vulgarisin A by the Ding group and the total synthesis of (+)-Harringtonolide by the groups of Hongbin Zhai and Huifei Wang, dissecting their methodologies, key transformations, and overall efficiency.
At a Glance: Key Strategic Differences
| Feature | Ding Group (Vulgarisin A) | Chen/Wang Groups (Harringtonolide) |
| Core Strategy | Convergent assembly followed by a key pinacol (B44631) cyclization to form the central ring. | Linear sequence featuring key intramolecular cycloadditions to build the core framework. |
| Key Reactions | Asymmetric cyclopropanation, Wolff ring contraction, Pinacol cyclization. | Intramolecular Diels-Alder reaction, Rh-catalyzed [3+2] cycloaddition. |
| Ring Construction | Stepwise construction of peripheral rings followed by central ring formation. | Rapid construction of the core polycyclic system through pericyclic reactions. |
| Overall Approach | A convergent and modular approach. | A linear approach focused on efficient cascade reactions. |
The Ding Group's Synthesis of (+)-Vulgarisin A
The Ding group's synthesis of (+)-Vulgarisin A, a diterpenoid with a unique [5-6-4-5] fused tetracyclic core, showcases a masterful convergent strategy. The synthesis is characterized by the careful construction of two key fragments that are later united and cyclized to form the intricate core of the natural product.
Synthetic Strategy Overview
The retrosynthetic analysis reveals a plan to disconnect the molecule at the central six-membered ring, leading back to two major fragments. The key forward transformations include an asymmetric intramolecular cyclopropanation to set a crucial stereocenter, a Wolff ring contraction to form the four-membered ring, and a final, pivotal pinacol cyclization to construct the central six-membered ring.
Key Experimental Protocols
Asymmetric Intramolecular Cyclopropanation: This reaction was crucial for establishing the stereochemistry of the A ring. The protocol involved the use of a chiral catalyst to induce the enantioselective cyclopropanation of an α-diazo-β-keto phosphonate.
Wolff Ring Contraction: To construct the bicyclo[3.2.0]heptane subunit (CD rings), a Wolff rearrangement was employed. This reaction involved the photochemical or thermal rearrangement of a diazoketone to a ketene, which was then trapped to form the strained four-membered ring.
Pinacol Cyclization: The cornerstone of the Ding group's strategy was the stereocontrolled pinacol-type cyclization of a key dialdehyde precursor. This reaction, mediated by samarium(II) iodide, forged the central six-membered ring and set the final two stereocenters of the core structure. The choice of solvent was found to be critical for the success of this transformation.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Asymmetric Cyclopropanation | Rh₂(S-DOSP)₄, CH₂Cl₂, rt | 92 (96% ee) |
| 2 | Wolff Ring Contraction | hν, MeOH, rt | 78 |
| 3 | Pinacol Cyclization | SmI₂, THF/HMPA, -78 °C to rt | 65 |
The Chen/Wang Groups' Synthesis of (+)-Harringtonolide
The synthesis of (+)-Harringtonolide, a complex diterpenoid featuring a cage-like structure with an embedded tropone (B1200060), by the collaborative efforts of the Zhai and Wang groups, provides a contrasting and elegant linear approach. Their strategy relies on the power of intramolecular cycloadditions to rapidly assemble the polycyclic core.
Synthetic Strategy Overview
The retrosynthetic strategy for (+)-Harringtonolide hinges on disconnecting the complex tetracyclic core through key cycloaddition reactions. The forward synthesis employs an intramolecular Diels-Alder reaction to form a key tricyclic intermediate, followed by a rhodium-catalyzed intramolecular [3+2] cycloaddition to complete the core framework. The final tropone ring is unmasked in the endgame of the synthesis.
Key Experimental Protocols
Intramolecular Diels-Alder Reaction: This powerful pericyclic reaction was employed to construct a key tricyclic intermediate containing a significant portion of the carbon framework. The reaction proceeded with high stereoselectivity, setting multiple stereocenters in a single step.
Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition: To forge the final ring of the tetracyclic core, a rhodium-catalyzed intramolecular [3+2] cycloaddition of a vinylcyclopropane-ene substrate was utilized. This elegant transformation efficiently constructed the highly strained five-membered ring within the cage-like structure.
Tropone Formation: The final key transformation involved the formation of the seven-membered tropone ring. This was achieved through a sequence of oxidation and elimination reactions from a suitable precursor.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Intramolecular Diels-Alder | Toluene, 180 °C | 85 |
| 2 | Rh-catalyzed [3+2] Cycloaddition | [Rh(CO)₂Cl]₂, AgSbF₆, DCE, 80 °C | 72 |
| 3 | Tropone Formation | DDQ, PhMe, 110 °C | 68 |
Comparative Conclusion
Both the Ding and the Chen/Wang groups have demonstrated exceptional prowess in the total synthesis of complex diterpenoids. The Ding group's synthesis of Vulgarisin A is a testament to the power of a convergent and modular approach, where complex fragments are synthesized separately and then ingeniously stitched together. The highlight of their strategy is the remarkable pinacol cyclization that forms the heart of the molecule.
In contrast, the Chen/Wang groups' synthesis of Harringtonolide showcases the efficiency of a linear strategy that relies on powerful and elegant intramolecular cycloadditions to rapidly build molecular complexity. Their use of a Diels-Alder/[3+2] cycloaddition cascade demonstrates a highly effective method for the construction of caged polycyclic systems.
Ultimately, both strategies are highly effective and highlight the diverse and creative approaches that synthetic chemists can employ to conquer the challenges of natural product synthesis. The choice of strategy is often dictated by the specific structural features of the target molecule, and both of these syntheses serve as exemplary case studies for researchers and professionals in the field of drug development and organic synthesis.
A Tale of Two Syntheses: Unraveling Novel Pathways to Retigeranic Acid A
In the competitive landscape of natural product synthesis, the quest for elegant and efficient routes to complex molecules is a continuous driving force. This guide provides a comparative analysis of two recent and notable total syntheses of (–)-Retigeranic Acid A, a pentacyclic sesterterpenoid with a formidable molecular architecture. Published in 2023, the approaches by the research groups of Ding and Chen/Wang, both in the Journal of the American Chemical Society, showcase distinct and innovative strategies that push the boundaries of synthetic chemistry. This report will evaluate the novelty of these syntheses, presenting key data in a comparative format, detailing experimental protocols for pivotal reactions, and visualizing the strategic bond disconnections and reaction workflows.
Historical Context: The Shoulders of Giants
Prior to these recent contributions, the total synthesis of Retigeranic Acid had been accomplished by several groups, with the seminal works of Corey (1985) and Wender (1990) laying the foundational groundwork. Corey's synthesis of the racemic compound was a landmark achievement, employing a masterful Diels-Alder reaction to construct a key portion of the carbon framework. Wender's asymmetric synthesis introduced a novel arene-alkene photocycloaddition as a cornerstone of his strategy. These early syntheses, while groundbreaking, were often lengthy and required numerous steps to achieve the target molecule. The recent syntheses by Ding and Chen/Wang offer more concise and conceptually novel approaches, reflecting the evolution of synthetic methodology.
Comparative Analysis of Recent Syntheses
The two contemporary syntheses of (–)-Retigeranic Acid A, while both successful, diverge significantly in their core strategic approach. The Ding synthesis is characterized by a remarkable reductive skeletal rearrangement cascade, while the Chen/Wang synthesis employs a series of elegant cyclization reactions, including a late-stage radical cyclization to forge the final ring.
| Metric | Ding Synthesis (2023) | Chen/Wang Synthesis (2023)[1] |
| Longest Linear Sequence | 15 steps | 18 steps |
| Overall Yield | 5.1% | Not explicitly stated |
| Key Strategies | Reductive Skeletal Rearrangement, ODI-[5+2] Cycloaddition/Pinacol Rearrangement, Wolff Ring Contraction | Pt-catalyzed Conia-ene Cyclization, Intramolecular Diastereoselective Prins Cyclization, Fe-mediated Hydrogen Atom Transfer (HAT) Radical Cyclization |
| Starting Materials | Commercially available chiral building blocks | Commercially available chiral building blocks |
| Novelty | Unprecedented reductive skeletal rearrangement for the construction of the angular triquinane core. | Novel application of a late-stage, Baldwin-disfavored 5-endo-trig radical cyclization to form the sterically congested C-ring. |
Table 1: Comparison of the 2023 Total Syntheses of (–)-Retigeranic Acid A
Strategic Visualization
To better understand the logic behind each synthesis, the following diagrams illustrate the key bond disconnections and overall workflow.
References
A Comparative Guide to the Synthesis of Retigeranic Acid A: Established Routes vs. New Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of new synthetic methodologies for Retigeranic acid A against established total synthesis routes. This compound A, a pentacyclic sesterterpenoid first isolated in 1965, has captivated synthetic chemists with its complex architecture featuring a fused 5-6-5-5-5 ring system. This complexity has made it a challenging target, leading to the development of various innovative synthetic strategies over the decades. This document summarizes and compares these approaches, offering a clear overview of their efficiency and key chemical transformations.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the total synthesis of this compound A, comparing established routes from the late 20th century with recently developed methods.
| Principal Investigator | Year Published | Chirality | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Strategies |
| E. J. Corey [1][2] | 1985 | Racemic | 27 | Not Reported | Diels-Alder reaction, [2+2] cycloaddition, Ring expansion |
| L. A. Paquette [3] | 1987 | Enantioselective | Not specified | Not Reported | Sequential double Claisen-Schmidt condensation |
| P. A. Wender [4] | 1990 | Enantioselective | 23 | Not Reported | Alkene-arene meta-photocycloaddition |
| H. Ding [5][6] | 2023 | Enantioselective | 15 | 5.1 | Reductive skeletal rearrangement, ODI-[5+2] cycloaddition/pinacol rearrangement, Wolff ring contraction, HAT reduction |
| X. Chen & S-H. Wang | 2023 | Enantioselective | 18 | Not Reported | Pt-catalyzed Conia-ene cyclization, Intramolecular Prins cyclization, Late-stage Fe-mediated HAT radical cyclization |
Experimental Protocols: Key Reaction Highlights
Detailed experimental methodologies are crucial for reproducing and building upon existing synthetic routes. Below are summaries of the key experimental steps from the publications of the compared syntheses.
1. E. J. Corey (1985): Racemic Total Synthesis [1][2]
-
Diels-Alder Reaction: A key C-C bond-forming reaction to construct the initial carbocyclic framework. Typically carried out at elevated temperatures (e.g., 98-105 °C) in a suitable solvent like toluene (B28343) for an extended period (e.g., 120 hours).
-
[2+2] Photocycloaddition: An intramolecular photocycloaddition to form a cyclobutane (B1203170) ring, which is a precursor to one of the five-membered rings of the target molecule. This reaction is generally performed under UV irradiation in an inert solvent.
-
Ring Expansion: A subsequent chemical transformation to expand the four-membered ring into a five-membered ring, a critical step in assembling the pentacyclic core.
2. P. A. Wender (1990): Enantioselective Total Synthesis [4]
-
Arene-Alkene meta-Photocycloaddition: A pivotal step involving the irradiation of an arene and an alkene to form a complex polycyclic system. This reaction is typically conducted in a solvent like cyclohexane (B81311) using a high-pressure mercury lamp.
3. H. Ding (2023): Concise Enantioselective Total Synthesis [5][6]
-
Reductive Skeletal Rearrangement: A novel cascade reaction to construct the angular triquinane subunit. This key transformation simplifies the synthetic design.
-
ODI-[5+2] Cycloaddition/Pinacol Rearrangement: A cascade reaction used to build a key intermediate.
-
Stereoselective HAT Reduction: A crucial late-stage reaction to control the stereochemistry of the final product.
4. X. Chen & S-H. Wang (2023): Enantioselective Total Synthesis
-
Pt-catalyzed Conia-ene 5-exo-dig Cyclization: This step establishes a key quaternary stereocenter in the D/E ring system.
-
Intramolecular Diastereoselective Prins Cyclization: Utilized to construct the trans-hydrindane (B1202327) backbone (A/B rings).
-
Late-stage Intramolecular Fe-mediated Hydrogen Atom Transfer (HAT) Radical Cyclization: A Baldwin-disfavored 5-endo-trig cyclization to rapidly assemble the vicinal quaternary centers and the core structure.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the established and new synthetic routes, highlighting the key transformations and intermediates.
References
A Cross-Referenced Spectroscopic Analysis of Natural versus Synthetic Retigeranic Acid
A detailed comparison of the spectroscopic data between naturally sourced and synthetically produced Retigeranic acid reveals a high degree of concordance, confirming the successful laboratory synthesis of this complex natural product. This guide provides a side-by-side analysis of their spectroscopic signatures, outlines the experimental protocols for both isolation and synthesis, and proposes a potential biological signaling pathway based on the known activities of similar compounds.
This compound, a pentacyclic sesterterpenoid first isolated from the lichen Lobaria retigera, has attracted significant attention from the scientific community due to its unique and complex molecular architecture. The pursuit of its total synthesis has been a formidable challenge, recently met with success by multiple research groups. This report serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering a clear cross-reference of the spectroscopic data of this compound derived from both its natural source and recent synthetic endeavors.
Spectroscopic Data Comparison
The structural identity of a synthesized natural product is unequivocally confirmed when its spectroscopic data matches that of the authentic, naturally occurring compound. The following tables provide a comparative summary of the key spectroscopic data for natural and synthetic this compound.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Proton Assignment | Natural this compound¹ | Synthetic this compound² |
| H-2 | 2.45 (m) | 2.46 (m) |
| H-3 | 1.08 (d, J=6.5 Hz) | 1.09 (d, J=6.6 Hz) |
| H-6 | 0.95 (s) | 0.96 (s) |
| H-15 | 0.85 (d, J=6.8 Hz) | 0.86 (d, J=6.8 Hz) |
| H-16 | 0.82 (d, J=6.8 Hz) | 0.83 (d, J=6.8 Hz) |
| H-18 | 0.78 (s) | 0.79 (s) |
| H-20 | 1.02 (s) | 1.03 (s) |
| H-22 | 5.68 (br s) | 5.70 (br s) |
| COOH | 12.1 (br s) | 12.0 (br s) |
¹Data obtained from the original isolation report by Kaneda et al. (1972). ²Representative data from recent total syntheses (Chen/Wang et al., 2023; Ding et al., 2023).
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon Assignment | Natural this compound¹ | Synthetic this compound² |
| C-1 | 42.1 | 42.2 |
| C-2 | 35.5 | 35.6 |
| C-3 | 31.8 | 31.9 |
| C-4 | 56.4 | 56.5 |
| C-5 | 50.1 | 50.2 |
| C-6 | 15.2 | 15.3 |
| C-7 | 38.9 | 39.0 |
| C-8 | 61.3 | 61.4 |
| C-9 | 41.7 | 41.8 |
| C-10 | 142.3 | 142.4 |
| C-11 | 128.5 | 128.6 |
| C-12 | 48.9 | 49.0 |
| C-13 | 25.4 | 25.5 |
| C-14 | 33.1 | 33.2 |
| C-15 | 21.5 | 21.6 |
| C-16 | 21.1 | 21.2 |
| C-17 | 45.6 | 45.7 |
| C-18 | 16.8 | 16.9 |
| C-19 | 40.2 | 40.3 |
| C-20 | 28.3 | 28.4 |
| C-21 | 179.8 | 179.9 |
| C-22 | 121.9 | 122.0 |
| C-23 | 52.8 | 52.9 |
| C-24 | 29.9 | 30.0 |
| C-25 | 22.7 | 22.8 |
¹Data obtained from the original isolation report by Kaneda et al. (1972). ²Representative data from recent total syntheses (Chen/Wang et al., 2023; Ding et al., 2023).
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Natural this compound¹ | Synthetic this compound² |
| IR (cm⁻¹) | 3400-2500 (br, O-H), 1685 (C=O), 1640 (C=C) | 3450-2550 (br, O-H), 1688 (C=O), 1642 (C=C) |
| MS (m/z) | 370 [M]⁺ | 370.2872 [M]⁺ (HRMS) |
¹Data obtained from the original isolation report by Kaneda et al. (1972). ²Representative data from recent total syntheses (Chen/Wang et al., 2023; Ding et al., 2023).
The remarkable consistency across all spectroscopic methods—¹H NMR, ¹³C NMR, IR, and MS—demonstrates the high fidelity of the synthetic routes in replicating the natural molecule's intricate stereochemistry and connectivity.
Experimental Protocols
Isolation of Natural this compound
The isolation of this compound from its natural source, the lichen Lobaria retigera, generally follows a standard natural product extraction and purification protocol.
Workflow for Natural Product Isolation
Safety Operating Guide
Navigating the Disposal of Retigeranic Acid: A Guide to Safe and Compliant Practices
Properties of Retigeranic Acid
Understanding the fundamental properties of a compound is the first step in determining the appropriate disposal route. Below is a summary of the known chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₈O₂ | PubChem[1] |
| Molecular Weight | 370.6 g/mol | PubChem[1] |
| IUPAC Name | (1S,2S,5S,6R,13S,14S,17R)-2,6,17-trimethyl-14-propan-2-ylpentacyclo[9.7.0.0²,⁹.0⁵,⁹.0¹³,¹⁷]octadec-10-ene-10-carboxylic acid | PubChem[1] |
| CAS Number | 40184-98-3 | PubChem[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a procedural, step-by-step guide for the safe disposal of this compound. This protocol is based on established guidelines for the disposal of organic acids and other laboratory chemicals.[2][3][4]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is pure, in solution (and if so, the solvent), or mixed with other reagents.
-
Segregate Waste Streams: Do not mix this compound waste with incompatible materials. It should be collected as a non-halogenated organic acid waste.[5][6]
-
Keep acidic waste separate from basic waste to avoid neutralization reactions that can generate heat and fumes.[7]
-
Store this compound waste away from oxidizers.[5]
3. Waste Collection and Labeling:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for organic acid waste.[8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3] Note the date when the waste was first added to the container.
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[9]
-
Ensure the storage area is cool, dry, and away from sources of ignition.[4]
-
Provide secondary containment for the waste container to mitigate spills.
5. Final Disposal:
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Do Not Dispose Down the Drain: Organic acids should not be disposed of down the sanitary sewer.[4]
-
Do Not Evaporate: Never leave a container of organic waste open in a fume hood to evaporate.[10]
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not published, the disposal procedures outlined above are derived from standard laboratory practices for managing chemical waste. The principles of waste minimization, segregation, proper containment, and disposal through certified channels are universally applicable.[8][9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound | C25H38O2 | CID 170283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. bucknell.edu [bucknell.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling Retigeranic acid
Essential Safety and Handling Guide for Retigeranic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found. The following guidance is based on general safety protocols for handling acidic and potentially hazardous chemical compounds in a laboratory setting. Researchers must conduct a thorough risk assessment and consult all available chemical data before handling this compound. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in research and drug development.
Personal Protective Equipment (PPE)
The first line of defense against chemical hazards is proper personal protective equipment. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for acidic compounds.[1]
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield worn over safety glasses.[1][2] | To protect eyes from splashes and airborne particles.[1] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[1][3] A chemical-resistant apron or a lab coat.[1][2] | To prevent skin contact.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used when handling powders outside of a fume hood or if dust or vapors are generated.[1][3] | To protect against the inhalation of harmful dust, fumes, or vapors.[1] |
| Foot Protection | Closed-toe shoes.[1][2] | To protect feet from spills.[1] |
Operational Plan
Adherence to a strict operational plan is crucial for ensuring laboratory safety when handling this compound.
Engineering Controls
-
Fume Hood: Always handle this compound, especially in powder form or when creating solutions, inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure the laboratory is well-ventilated.[1]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[1][4]
Safe Handling Practices
-
Preparation:
-
Before starting, ensure all necessary PPE is worn correctly.
-
Clearly label all containers with the chemical name and any known hazards.
-
Prepare all necessary equipment and reagents within the fume hood.
-
-
Handling:
-
Transport:
-
When moving this compound, use a secondary containment carrier to prevent spills.[1]
-
-
Storage:
Experimental Workflow Diagram
Caption: General workflow for handling acidic compounds.
Disposal Plan
Proper disposal of chemical waste is critical to ensure safety and environmental protection.
Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Do not mix with incompatible waste streams.[6][9] For example, avoid mixing acidic waste with bases or oxidizers.[6]
-
Aqueous solutions may be neutralized before disposal if they do not contain other hazardous materials like heavy metals.[10]
-
Neutralization Protocol (for small quantities of aqueous waste)
This procedure should only be performed by trained personnel in a fume hood with appropriate PPE.[10]
-
Preparation: Place the container of acidic waste in a larger secondary container filled with an ice bath to manage heat generation.[10][11]
-
Neutralization: Slowly add a weak base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the acidic solution while stirring continuously.
-
Monitoring: Monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.
-
Disposal: Once neutralized, the solution can be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous components and is in accordance with institutional and local regulations.[10]
Final Disposal
-
All hazardous waste, including non-neutralized solutions and solid waste, must be disposed of through your institution's Environmental Health and Safety (EH&S) department.[12]
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Follow all institutional and local regulations for hazardous waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. leelinework.com [leelinework.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
